Product packaging for (+)-Epieudesmin(Cat. No.:CAS No. 60102-89-8)

(+)-Epieudesmin

Cat. No.: B12380183
CAS No.: 60102-89-8
M. Wt: 386.4 g/mol
InChI Key: PEUUVVGQIVMSAW-WWLNLUSPSA-N
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Description

(+)-Epieudesmin (CAS 60102-89-8) is a naturally occurring lignan identified as an antineoplastic and anticancer agent for research purposes . It exhibits a weak inhibitory effect against cancer cell lines, making it a compound of interest in pharmacological and oncological research . The compound has a molecular formula of C 22 H 26 O 6 and a molecular weight of 386.438 g/mol . It is typically a solid at room temperature . For laboratory use, it is recommended to store the powder at -20°C for long-term stability . This product is intended for research and laboratory use only. It is not intended for human use, and we do not sell to patients .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O6 B12380183 (+)-Epieudesmin CAS No. 60102-89-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60102-89-8

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(3R,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21-,22+/m0/s1

InChI Key

PEUUVVGQIVMSAW-WWLNLUSPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis Pathway of (+)-Epieudesmin in Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Epieudesmin, a furofuran lignan, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor properties. Understanding its biosynthesis in plants is crucial for developing sustainable production methods and for the potential bioengineering of novel therapeutic compounds. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites. The pathway to this compound can be broadly divided into two major stages: the formation of the key precursor, (+)-pinoresinol, and its subsequent stereospecific conversion to this compound.

Stage 1: Phenylpropanoid Pathway and the Formation of (+)-Pinoresinol

The initial steps of the pathway involve the conversion of the amino acid L-phenylalanine to cinnamoyl-CoA, which is then further transformed into p-coumaroyl-CoA. A series of hydroxylation and methylation reactions, catalyzed by enzymes such as Cinnamate-4-hydroxylase (C4H) and Caffeoyl-CoA O-methyltransferase (CCoAOMT), lead to the formation of coniferyl alcohol, the primary building block of most lignans.

The pivotal step in the formation of the lignan backbone is the stereospecific coupling of two molecules of coniferyl alcohol. This reaction is mediated by a dirigent protein (DIR) and an oxidative enzyme, typically a laccase or a peroxidase. The dirigent protein meticulously controls the stereochemistry of the radical-radical coupling, ensuring the exclusive formation of (+)-pinoresinol.[1]

Pinoresinol_Formation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde Coniferyl Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl Alcohol CAD Coniferyl Alcohol Radical 1 Coniferyl Alcohol Radical 1 Coniferyl Alcohol->Coniferyl Alcohol Radical 1 Coniferyl Alcohol Radical 2 Coniferyl Alcohol Radical 2 Coniferyl Alcohol->Coniferyl Alcohol Radical 2 (+)-Pinoresinol (+)-Pinoresinol Coniferyl Alcohol Radical 1->(+)-Pinoresinol Dirigent Protein + Laccase/Peroxidase Coniferyl Alcohol Radical 2->(+)-Pinoresinol

Caption: Formation of (+)-Pinoresinol from L-Phenylalanine.

Stage 2: Conversion of (+)-Pinoresinol to this compound

While the complete enzymatic cascade from (+)-pinoresinol to this compound has not been fully elucidated in a single plant species, evidence from various studies on lignan biosynthesis suggests a multi-step process involving reductases and cytochrome P450 monooxygenases.

The proposed pathway involves the sequential reduction of (+)-pinoresinol, catalyzed by pinoresinol-lariciresinol reductases (PLRs) . These enzymes typically catalyze two successive reduction steps, converting (+)-pinoresinol first to (+)-lariciresinol and then to (+)-secoisolariciresinol. The stereospecificity of these reductases is a critical determinant of the final lignan products.[2][3]

Following the reduction steps, it is hypothesized that a specific cytochrome P450 monooxygenase is responsible for the subsequent oxidative cyclization of an intermediate, likely derived from (+)-lariciresinol or a related compound, to form the furofuran ring system with the correct stereochemistry of this compound. Cytochrome P450 enzymes are a large and diverse family of enzymes known to be involved in the extensive modification of lignan skeletons, including hydroxylations and methylenedioxy bridge formations.[1][4] The precise intermediate and the specific P450 enzyme responsible for this conversion are yet to be definitively identified.

Epieudesmin_Formation (+)-Pinoresinol (+)-Pinoresinol (+)-Lariciresinol (+)-Lariciresinol (+)-Pinoresinol->(+)-Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Intermediate Intermediate (+)-Lariciresinol->Intermediate Further enzymatic steps (hypothesized) This compound This compound Intermediate->this compound Cytochrome P450 Monooxygenase

Caption: Proposed conversion of (+)-Pinoresinol to this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and reaction yields, for the enzymes directly involved in the biosynthesis of this compound. However, data from related lignan biosynthetic pathways can provide valuable insights. The following table summarizes representative kinetic data for pinoresinol-lariciresinol reductases from different plant species.

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Forsythia intermedia(+)-Pinoresinol2.50.156.0 x 104[5]
Linum album(+)-Pinoresinol15--[3]
Schisandra chinensis (ScPLR2)(+)-Pinoresinol8.70.232.6 x 104[3]

Note: The kinetic parameters can vary significantly depending on the enzyme source, assay conditions, and whether the enzyme has been heterologously expressed.

Experimental Protocols

The elucidation of lignan biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments cited in the field.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Objective: To produce and functionally characterize candidate enzymes (e.g., PLRs, Cytochrome P450s) involved in the biosynthesis of this compound.

Methodology:

  • Gene Identification and Cloning:

    • Identify candidate genes from transcriptomic or genomic data of a plant species known to produce this compound.

    • Design gene-specific primers and amplify the full-length coding sequence using PCR.

    • Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

  • Heterologous Expression:

    • In E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

    • In Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain. Induce protein expression with galactose. This system is often preferred for expressing membrane-bound proteins like cytochrome P450s, as it provides a more native-like environment.

  • Protein Purification:

    • Lyse the cells by sonication or high-pressure homogenization.

    • If the protein is tagged (e.g., with a His-tag), perform affinity chromatography (e.g., Ni-NTA) for purification.

    • Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

  • Enzyme Assays:

    • For PLRs: Incubate the purified enzyme with the substrate ((+)-pinoresinol or (+)-lariciresinol) and the cofactor NADPH. Monitor the reaction progress by measuring the decrease in NADPH absorbance at 340 nm or by analyzing the reaction products using HPLC or LC-MS.

    • For Cytochrome P450s: Reconstitute the purified P450 with a cytochrome P450 reductase (CPR) and a source of electrons (NADPH). Incubate with the putative substrate (e.g., (+)-lariciresinol or a related intermediate). Analyze the products by HPLC or GC-MS to identify the formation of this compound or other hydroxylated/cyclized products.

In Vitro Reconstitution of the Biosynthetic Pathway

Objective: To confirm the function of the identified enzymes by reconstructing the biosynthetic pathway from a precursor to the final product in a controlled environment.

Methodology:

  • Enzyme Preparation: Purify all the necessary enzymes as described above.

  • Reaction Setup: In a single reaction vessel, combine the initial substrate (e.g., (+)-pinoresinol), all the required enzymes (PLR, cytochrome P450, CPR), and necessary cofactors (NADPH).

  • Incubation and Analysis: Incubate the reaction mixture under optimal conditions (temperature, pH). At various time points, take aliquots of the reaction and quench the reaction. Analyze the product formation using analytical techniques like HPLC, LC-MS, and NMR to confirm the identity and quantity of this compound.

Experimental_Workflow cluster_0 Gene Discovery and Cloning cluster_1 Heterologous Expression and Purification cluster_2 Enzyme Characterization cluster_3 In Vitro Pathway Reconstitution Transcriptome/Genome Analysis Transcriptome/Genome Analysis Candidate Gene Identification Candidate Gene Identification Transcriptome/Genome Analysis->Candidate Gene Identification PCR Amplification PCR Amplification Candidate Gene Identification->PCR Amplification Cloning into Expression Vector Cloning into Expression Vector PCR Amplification->Cloning into Expression Vector Expression Vector Expression Vector Cloning into Expression Vector->Expression Vector Transformation into Host (E. coli/Yeast) Transformation into Host (E. coli/Yeast) Expression Vector->Transformation into Host (E. coli/Yeast) Protein Expression Protein Expression Transformation into Host (E. coli/Yeast)->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Protein Purification (e.g., Affinity Chromatography) Protein Purification (e.g., Affinity Chromatography) Cell Lysis->Protein Purification (e.g., Affinity Chromatography) Purified Enzyme Purified Enzyme Protein Purification (e.g., Affinity Chromatography)->Purified Enzyme Enzyme Assays (with substrate and cofactors) Enzyme Assays (with substrate and cofactors) Purified Enzyme->Enzyme Assays (with substrate and cofactors) Purified Enzymes Purified Enzymes Purified Enzyme->Purified Enzymes Product Analysis (HPLC, LC-MS) Product Analysis (HPLC, LC-MS) Enzyme Assays (with substrate and cofactors)->Product Analysis (HPLC, LC-MS) Kinetic Parameter Determination Kinetic Parameter Determination Product Analysis (HPLC, LC-MS)->Kinetic Parameter Determination Combined Reaction with Substrates and Cofactors Combined Reaction with Substrates and Cofactors Purified Enzymes->Combined Reaction with Substrates and Cofactors Time-course Analysis Time-course Analysis Combined Reaction with Substrates and Cofactors->Time-course Analysis Confirmation of this compound Synthesis Confirmation of this compound Synthesis Time-course Analysis->Confirmation of this compound Synthesis

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Future Perspectives

The complete elucidation of the this compound biosynthetic pathway holds immense potential for the sustainable production of this valuable compound. Future research should focus on:

  • Identification of the specific cytochrome P450 enzyme(s) responsible for the conversion of the lariciresinol-derived intermediate to this compound. Transcriptome analysis of plant species rich in this compound will be a key strategy.

  • Detailed kinetic characterization of all the enzymes in the pathway to understand the rate-limiting steps and optimize reaction conditions.

  • Metabolic engineering of microbial or plant-based systems for the heterologous production of this compound. This could involve the co-expression of all the necessary biosynthetic genes in a suitable host.[1]

  • Exploration of the substrate promiscuity of the identified enzymes to generate novel, "unnatural" lignan derivatives with potentially enhanced therapeutic properties.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and other related lignans for pharmaceutical and biotechnological applications.

References

Physical and chemical properties of (+)-Epieudesmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Epieudesmin is a furofuran lignan, a class of natural products known for a variety of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its molecular structure, and physicochemical characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a stereoisomer of eudesmin, differing in the configuration at one of its chiral centers. Its chemical structure features a furofuran core with two substituted phenyl groups.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₆O₆--INVALID-LINK--
Molecular Weight 386.4 g/mol --INVALID-LINK--
Appearance Data not available
Melting Point Data not available
Specific Optical Rotation ([α]D) Data not available
Solubility Data not available

Further research is required to determine the melting point, specific optical rotation, and solubility in various solvents.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound *

ProtonPredicted Chemical Shift (ppm)
Aromatic Protons6.5 - 7.0
Methine Protons (Furan Ring)4.5 - 5.0
Methylene Protons (Furan Ring)3.5 - 4.2
Methoxy Protons~3.8

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound *

CarbonPredicted Chemical Shift (ppm)
Aromatic Carbons110 - 150
Methine Carbons (Furan Ring)80 - 90
Methylene Carbons (Furan Ring)70 - 80
Methoxy Carbons~56

*Predicted values are based on the general chemical shifts of similar furofuran lignans and should be confirmed by experimental data.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are crucial for its further investigation.

Isolation of this compound

A general workflow for the isolation of lignans from plant sources, such as species from the Piper genus, is outlined below. This serves as a template that would require optimization for the specific isolation of this compound.

experimental_workflow plant_material Plant Material (e.g., Piper longum) extraction Extraction with Organic Solvent (e.g., Methanol) plant_material->extraction concentration Concentration of Crude Extract extraction->concentration fractionation Solvent-Solvent Partitioning concentration->fractionation chromatography1 Column Chromatography (e.g., Silica Gel) fractionation->chromatography1 fraction_collection Fraction Collection and TLC Analysis chromatography1->fraction_collection chromatography2 Preparative HPLC fraction_collection->chromatography2 pure_compound This compound chromatography2->pure_compound characterization Structural Elucidation (NMR, MS, etc.) pure_compound->characterization signaling_pathway Lignan This compound (Lignan) Cell Cancer Cell Lignan->Cell Enters Proliferation Inhibition of Proliferation Cell->Proliferation Modulates Pathways Apoptosis Induction of Apoptosis Cell->Apoptosis Modulates Pathways

A Technical Guide to the Spectroscopic Analysis of (+)-Epieudesmin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Epieudesmin is a lignan, a class of naturally occurring phenolic compounds, which has been isolated from various plant species. Lignans are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are fundamental tools for the unambiguous characterization of natural products like this compound. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, detailed experimental protocols for its analysis, and a generalized workflow for its isolation and characterization.

Due to the limited availability of a complete, publicly accessible experimental dataset for this compound, the following sections provide a template for the expected data based on the known structure of the compound and general spectroscopic principles for lignans.

Spectroscopic Data Presentation

The structural confirmation of this compound relies on the combined interpretation of NMR, MS, and IR data. The following tables are structured to present the key quantitative data obtained from these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

Proton NMR provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule. The expected signals for this compound are summarized in Table 1.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Valuee.g., d, t, mValuee.g., Ar-H, OCH₃, H-2
Valuee.g., se.g., OCH₃
Valuee.g., ddValue, Valuee.g., H-7a
Valuee.g., me.g., H-1, H-5

Note: Specific chemical shifts and coupling constants would be determined from the actual spectrum. The assignments refer to the standard numbering of the furanofuran lignan skeleton.

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The expected chemical shifts for the carbon atoms of this compound are presented in Table 2.

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
Valuee.g., C-1', C-1"
Valuee.g., OCH₃
Valuee.g., C-2, C-6
Valuee.g., C-7, C-8

Note: The assignments are based on the furanofuran lignan structure and would be confirmed by 2D NMR experiments such as HSQC and HMBC.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods.

Table 3: Representative Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Interpretation
Calculated Molecular Weight[M]⁺ (Molecular Ion)
ValueFragment ion (e.g., loss of a methoxy group)
ValueFragment ion (e.g., cleavage of the furanofuran ring)
ValueDimeric aromatic fragment
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Representative Infrared (IR) Absorption Data for this compound

Absorption Frequency (cm⁻¹)Functional Group
~3000-2850C-H stretching (aliphatic and aromatic)
~1600, ~1500, ~1450C=C stretching (aromatic ring)
~1260, ~1030C-O stretching (ether and methoxy groups)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data.

Isolation and Purification of this compound

A general procedure for the isolation of lignans from plant material is as follows:

  • Extraction: Dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus or maceration.[1] The resulting crude extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically found in the less polar fractions.

  • Chromatographic Separation: The lignan-containing fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, for example, a hexane-ethyl acetate mixture, to separate the individual compounds.

  • Purification: Fractions containing this compound are further purified by techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[2]

Spectroscopic Analysis

NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm). The sample is filtered to remove any particulate matter.[3]

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4] For quantitative ¹³C NMR, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE).[5] 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish connectivity and aid in unambiguous signal assignments.[6]

Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent like methanol or acetonitrile.[7] For ESI-MS, the solution may be acidified with a trace of formic acid to promote protonation.[8]

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled to an HPLC or GC system.[9] The mass spectrum is acquired over a relevant mass range (e.g., m/z 50-1000). For structural analysis, tandem mass spectrometry (MS/MS) experiments can be performed to induce and analyze fragmentation.

IR Spectroscopy

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a translucent disk.[10] Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).[11]

  • Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10] A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow Workflow for Isolation and Spectroscopic Characterization of this compound cluster_Isolation Isolation and Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structure Elucidation Plant Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning ColumnChrom Column Chromatography (Silica Gel) Partitioning->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC PureCompound This compound (Pure) HPLC->PureCompound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR MS Mass Spectrometry (EI-MS or ESI-MS) PureCompound->MS IR IR Spectroscopy (FTIR) PureCompound->IR DataAnalysis Combined Data Analysis NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis Structure Final Structure Confirmed DataAnalysis->Structure

Caption: General workflow for the isolation and structural elucidation of this compound.

References

Pharmacological properties and biological activities of (+)-Epieudesmin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Properties and Biological Activities of (+)-Epieudesmin

Introduction

This compound is a lignan, a class of polyphenolic compounds found in various plants. It is an epimer of (+)-eudesmin. Lignans have garnered significant interest in the scientific community for their diverse biological activities and potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the known pharmacological properties and biological activities of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Properties

The pharmacological profile of this compound is still under investigation, with current research highlighting its potential in several areas. The primary activities reported are antifungal and antifeedant properties. Its biological activities are often compared to its stereoisomer, (+)-eudesmin.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available for the biological activities of this compound and the closely related lignan, eudesmin.

Table 1: Antifungal Activity of Eudesmin and this compound

Fungal StrainCompoundActivity Metric (MIC in µg/mL)Reference
Candida strainsEudesmin62.5 - 500[1]
Candida strainsThis compoundLower activity than eudesmin[1]

Note: The reference indicates that the antifungal activity of epieudesmin is lower than that of eudesmin, but specific quantitative values are not provided.

Table 2: Neuroprotective Effects of Eudesmin

Cell LineTreatmentConcentrationEffectReference
PC12 cellsAβ Oligomers + Eudesmin30 nM25.4% increase in cell viability[2]
Cortical NeuronsAβ Oligomers0.5 µM42% reduction in cell viability[2]
PC12 cellsAβ Oligomers0.5 µM36% reduction in cell viability[2]

Note: The neuroprotective data presented is for eudesmin, a closely related lignan. Similar studies on this compound are not extensively available.

Biological Activities

Antifungal Activity

Studies have shown that this compound possesses antifungal properties, although it appears to be less potent than its isomer, eudesmin. An analysis of its activity against various Candida yeast strains demonstrated that while eudesmin had moderate activity, the activity of this compound was comparatively lower.[1]

Antifeedant Activity

This compound has been identified as an insect antifeedant.[3] This activity suggests its potential as a natural pesticide or as a lead compound for the development of crop protection agents.

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, related lignans and eudesmane-type sesquiterpenoids have demonstrated significant anti-inflammatory properties.[1][4] For instance, epi-eudebeiolide C was found to inhibit nitric oxide (NO) production in LPS-stimulated murine macrophage cells with an IC50 of 17.9 μM.[4] The mechanism for this effect was attributed to the blockade of NF-κB activation.[4] Given the structural similarities within this class of compounds, it is plausible that this compound may exert similar effects.

Potential Neuroprotective Effects

Extensive research has been conducted on the neuroprotective properties of the related lignan, eudesmin. Eudesmin has been shown to protect against amyloid-β (Aβ) peptide-induced toxicity, a hallmark of Alzheimer's disease.[2][5] In cellular models, eudesmin preserved synaptic structure and function against Aβ oligomer toxicity.[2][5] At a concentration of 30 nM, eudesmin significantly increased the viability of PC12 cells exposed to toxic Aβ oligomers.[2] Although these findings pertain to eudesmin, they suggest a promising area of investigation for this compound.

Experimental Protocols

MTT Assay for Cell Viability and Neuroprotection

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: PC12 cells or primary cortical neurons are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and co-incubated with Aβ oligomers (e.g., 0.5µM) in the presence or absence of various concentrations of the test compound (e.g., this compound or Eudesmin) for a specified period (e.g., 24 hours).[2][6]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized with a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control group.[6]

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide in immune cells stimulated with an inflammatory agent.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Treatment: Cells are plated and pre-treated with various concentrations of the test compound for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Nitrite Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Analysis: The absorbance is read at approximately 540 nm. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[4]

Visualizations

Signaling Pathways and Workflows

G cluster_0 Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Epieudesmin This compound Epieudesmin->IKK Inhibits? IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) NO Nitric Oxide (NO) Production Gene->NO Leads to

Caption: Proposed mechanism for the anti-inflammatory activity of this compound.

G cluster_1 Experimental Workflow: MTT Assay A 1. Culture Neuronal Cells (e.g., PC12) B 2. Seed Cells in 96-well plate A->B C 3. Co-incubate with Aβ Oligomers and this compound B->C D 4. Add MTT Reagent (Incubate) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate Cell Viability (%) F->G

Caption: Workflow for assessing neuroprotective activity using the MTT assay.

G cluster_2 Summary of this compound Biological Activities Epieudesmin This compound Antifungal Antifungal Activity (vs. Candida) Epieudesmin->Antifungal Antifeedant Antifeedant Activity (Insect Deterrent) Epieudesmin->Antifeedant Potential_AntiInflammatory Potential Anti-inflammatory Activity (Inferred) Epieudesmin->Potential_AntiInflammatory Potential_Neuroprotective Potential Neuroprotective Activity (Inferred) Epieudesmin->Potential_Neuroprotective

References

Potential Therapeutic Applications of (+)-Epieudesmin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively details the therapeutic potential of eudesmin, a stereoisomer of (+)-Epieudesmin. However, specific research on this compound is limited. This guide provides a comprehensive overview of the known and potential therapeutic applications of this class of lignans, drawing heavily on the research conducted on eudesmin as a proxy, while clearly indicating when data pertains specifically to this compound. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a lignan, a class of naturally occurring phenols, found in various plant species. Lignans, including eudesmin and its stereoisomers, have garnered significant interest in the scientific community for their diverse biological activities.[1][2] While research has predominantly focused on eudesmin, the structural similarity of this compound suggests it may share a comparable pharmacological profile. This document summarizes the current understanding of the therapeutic potential of this compound class, with a focus on neuroprotective, anti-inflammatory, anticancer, and antiviral activities.

Chemical Structure and Source

This compound and (+)-Eudesmin are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms.

Source: Eudesmin is a natural lignin found in plants of the Apiaceae, Magnoliaceae, Ochnaceae, and Rutaceae families.[1] Specific plant sources include Aristolochia elegans, Zanthoxylum armatum, Araucaria angustifolia, Rollinia exalbida, Humbertia madagascariensis, and Magnolia kobus.[1] The isolation and purification of such compounds from natural sources typically involve extraction with organic solvents followed by chromatographic techniques.

Potential Therapeutic Applications

The biological activities of eudesmin suggest a broad range of potential therapeutic applications. While specific data for this compound is scarce, the known effects of eudesmin provide a strong rationale for further investigation into its isomer.

Neuroprotective Effects

One of the most promising therapeutic areas for eudesmin is in the management of neurodegenerative diseases like Alzheimer's.[3] Research has shown that eudesmin exhibits neuroprotective effects against amyloid-β (Aβ) peptide toxicity, a key factor in Alzheimer's pathology.[1][3]

Quantitative Data Summary: Neuroprotective Effects of Eudesmin

Cell LineTreatmentConcentrationResultReference
PC12Eudesmin + AβOs (0.5µM)30 nM25.4% increase in cell viability compared to AβOs alone[1]
Cortical NeuronsEudesmin + AβOs (0.5µM)30 nM26.7% increase in cell viability compared to AβOs alone[1]
Hippocampal NeuronsEudesmin + AβOs30 nMPreservation of synaptic structure and function[3]
Anti-inflammatory Activity

Eudesmin has demonstrated significant anti-inflammatory properties.[1] This activity is primarily attributed to its ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway.[4]

Quantitative Data Summary: Anti-inflammatory Effects of a Related Compound

CompoundCell LineAssayIC50Reference
epi-eudebeiolide CRAW 264.7Nitric Oxide Production Inhibition17.9 μM[4]

Note: Data for a structurally related eudesmane-type sesquiterpenoid is presented here due to the lack of specific IC50 values for this compound in the reviewed literature.

Anticancer Activity

The potential of lignans as anticancer agents is an active area of research.[2] Eudesmin has been shown to possess anti-tumor and cytotoxic activities against various cancer cell lines.[1]

Antiviral Activity

Natural products are a rich source of antiviral compounds.[5][6] While specific antiviral studies on this compound are limited, the broader class of lignans has shown promise in this area.

Quantitative data on the antiviral activity of this compound is not available in the reviewed literature. Research is needed to evaluate its efficacy against a range of viruses.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability and was used to evaluate the neuroprotective effects of eudesmin.[7][8][9][10][11]

Protocol:

  • Cell Plating: Seed cells (e.g., PC12 or primary neurons) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) with or without the toxic stimulus (e.g., Aβ oligomers) for the desired duration (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound and/or toxic stimulus A->B C Incubate for 24 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

MTT Assay Workflow for Cell Viability
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, and was employed to assess the anti-inflammatory activity of related compounds.[4]

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

Griess_Assay_Workflow A Culture RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance at 540 nm F->G H Determine NO concentration G->H

Griess Assay Workflow for NO Production

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation.[12][13][14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The anti-inflammatory effects of compounds like eudesmin are often mediated by the inhibition of this pathway.[4]

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters IkB->degradation degrades NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Epieudesmin This compound (Proposed Site of Action) Epieudesmin->IKK inhibits Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes activates

Proposed Inhibition of NF-κB Pathway

Conclusion and Future Directions

While the therapeutic potential of the lignan class of compounds, particularly eudesmin, is well-documented, specific research into this compound is notably lacking. The existing data on eudesmin strongly suggests that this compound could possess valuable neuroprotective, anti-inflammatory, anticancer, and antiviral properties.

Future research should focus on:

  • Isolation and Characterization: Developing efficient methods for the isolation and purification of this compound to enable robust biological testing.

  • In Vitro Studies: Conducting comprehensive in vitro assays to determine the specific IC50 and EC50 values of this compound against a wide range of cell lines and viruses.

  • Mechanism of Action: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of relevant diseases.

A thorough investigation into the therapeutic applications of this compound is warranted and holds the potential to uncover a novel and potent natural product-based therapeutic agent.

References

In-depth Technical Guide on the Preliminary In Vitro Screening of (+)-Epieudesmin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental evidence for (+)-Epieudesmin is not available in the public domain, this technical guide provides a roadmap for researchers, scientists, and drug development professionals to conduct a preliminary in vitro screening of its potential bioactivities. The methodologies and conceptual diagrams presented herein are based on established practices for the evaluation of natural products.

Data Presentation: A Template for Future Findings

To facilitate the systematic recording and comparison of future experimental data on this compound, the following table structures are proposed. These tables are designed to capture key quantitative metrics from cytotoxicity, anti-inflammatory, and antimicrobial assays.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Cancer Cell LineCell TypeIC₅₀ (µM)MethodReference
e.g., MCF-7Breast Adenocarcinomae.g., MTT Assay
e.g., A549Lung Carcinomae.g., SRB Assay
e.g., HeLaCervical Carcinomae.g., LDH Assay
e.g., HepG2Hepatocellular Carcinomae.g., MTT Assay

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredIC₅₀ (µM)Positive ControlReference
e.g., Nitric Oxide (NO) Inhibitione.g., RAW 264.7Nitrite Concentratione.g., L-NMMA
e.g., COX-2 InhibitionCell-free/Cell-basedProstaglandin E₂ Levele.g., Celecoxib
e.g., Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6)e.g., THP-1Cytokine Concentration (ELISA)e.g., Dexamethasone

Table 3: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)MethodPositive ControlReference
e.g., Staphylococcus aureusGram-positive Bacteriae.g., Broth Microdilutione.g., Vancomycin
e.g., Escherichia coliGram-negative Bacteriae.g., Broth Microdilutione.g., Gentamicin
e.g., Candida albicansFungus (Yeast)e.g., Broth Microdilutione.g., Fluconazole
e.g., Aspergillus fumigatusFungus (Mold)e.g., Broth Microdilutione.g., Amphotericin B

Experimental Protocols

The following are detailed methodologies for key in vitro bioactivity screening assays that can be employed to assess this compound.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Assays

1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Antimicrobial Assays

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol:

    • Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism with no compound) and a negative control (medium only).

    • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual workflows and signaling pathways relevant to the in vitro screening of a novel compound like this compound.

Experimental_Workflow_for_In_Vitro_Bioactivity_Screening cluster_preparation Compound Preparation cluster_assays Bioactivity Assays cluster_data Data Analysis Compound This compound Stock Stock Solution (e.g., in DMSO) Compound->Stock Serial Serial Dilutions Stock->Serial Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cells) Serial->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition in Macrophages) Serial->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Serial->Antimicrobial IC50 IC₅₀ Determination Cytotoxicity->IC50 AntiInflammatory->IC50 MIC MIC Determination Antimicrobial->MIC Statistical Statistical Analysis IC50->Statistical MIC->Statistical

Caption: General workflow for in vitro bioactivity screening.

Canonical_NFkB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkB Leads to IκBα Degradation IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases iNOS iNOS Gene Transcription Nucleus->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO

Caption: Canonical NF-κB signaling pathway in inflammation.

Initial Hypotheses on the Mechanism of Action of (+)-Epieudesmin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific understanding of the specific mechanism of action for (+)-Epieudesmin is still in its nascent stages. This document summarizes initial hypotheses based on the known biological activities of the broader class of compounds to which it belongs, namely lignans. Direct experimental evidence for this compound is limited, and therefore, the proposed mechanisms should be considered theoretical and require further investigation.

Introduction

This compound is a furofuran lignan, a class of natural products that has garnered significant attention for its diverse pharmacological activities. While comprehensive studies on this compound are sparse, the well-documented biological effects of related lignans provide a foundation for formulating initial hypotheses about its mechanism of action. These hypotheses primarily revolve around its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent, with a possible underlying mechanism involving the modulation of key cellular signaling pathways and ion channels.

Hypothesized Mechanisms of Action

Based on the activities of structurally similar lignans, the following mechanisms are proposed for this compound.

Anti-inflammatory Activity via NF-κB and MAPK Pathway Inhibition

A prominent hypothesis is that this compound exerts anti-inflammatory effects by modulating crucial inflammatory signaling cascades. Lignans are known to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[1][2]

  • NF-κB Pathway: This pathway is a key orchestrator of pro-inflammatory gene expression. It is hypothesized that this compound may inhibit the activation of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would lead to the sequestration of the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target inflammatory genes such as cytokines and chemokines.

  • MAPK Pathway: The MAPK pathways (including ERK, JNK, and p38) are critical for transducing extracellular signals into cellular responses, including inflammation. It is plausible that this compound could interfere with the phosphorylation cascade of one or more of these MAPK pathways, leading to a downstream reduction in the production of inflammatory mediators.

NF_kB_and_MAPK_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK MAPK_Cascade MAPK_Cascade Receptor->MAPK_Cascade NF_kB_n NF-κB DNA DNA NF_kB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes IkB IkB IKK->IkB P MAPK_Cascade->Inflammatory_Genes IkB_NF_kB IkB_NF_kB IkB->IkB_NF_kB Degradation IkB->Degradation Ub IkB_NF_kB->NF_kB_n Translocation NF_kB NF_kB NF_kB->IkB_NF_kB Epieudesmin Epieudesmin Epieudesmin->IKK Epieudesmin->MAPK_Cascade

Anti-Cancer Activity

The lignan family of compounds has demonstrated a range of anti-cancer properties, suggesting that this compound may act through similar mechanisms.[3][4][5][6]

  • Induction of Apoptosis: Lignans have been shown to induce programmed cell death in various cancer cell lines. It is hypothesized that this compound could trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family or by activating caspase cascades.

  • Cell Cycle Arrest: Another potential mechanism is the induction of cell cycle arrest, preventing cancer cell proliferation. This could occur through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

  • Cytotoxicity: this compound may exhibit direct cytotoxic effects on cancer cells, although the specific molecular targets for this action are yet to be identified.

Anticancer_Mechanisms cluster_mechanisms Hypothesized Mechanisms Epieudesmin This compound Cancer_Cell Cancer Cell Epieudesmin->Cancer_Cell Apoptosis Induction of Apoptosis Cancer_Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Cytotoxicity Direct Cytotoxicity Cancer_Cell->Cytotoxicity

Antimicrobial Activity

Some lignans have been reported to possess antimicrobial properties.[7][8][9] The proposed mechanisms for this compound are based on these findings.

  • Membrane Disruption: Lignans may interfere with the integrity of bacterial cell membranes. This could involve interactions with membrane proteins or lipids, leading to increased permeability and ultimately cell death.

  • Inhibition of ATP-Binding Cassette (ABC) Transporters: A novel mechanism identified for some lignans is the targeting of bacterial ATP-binding cassette (ABC) transporters.[7] These transporters are crucial for nutrient uptake and efflux of toxic substances. Inhibition of these transporters would disrupt essential bacterial processes.

Antimicrobial_Mechanisms cluster_targets Hypothesized Targets Epieudesmin This compound Bacterial_Cell Bacterial Cell Epieudesmin->Bacterial_Cell Cell_Membrane Cell Membrane Disruption Bacterial_Cell->Cell_Membrane ABC_Transporters Inhibition of ABC Transporters Bacterial_Cell->ABC_Transporters

Calcium Channel Blockade

A fundamental mechanism that could potentially underlie some of the observed biological activities of lignans is their ability to act as calcium channel blockers.[10][11][12] Intracellular calcium signaling is a ubiquitous second messenger system that regulates a vast array of cellular processes, including inflammation, proliferation, and cell death.

By blocking L-type voltage-gated calcium channels, this compound could reduce the influx of calcium into cells. This would have wide-ranging downstream effects, including:

  • Vascular Smooth Muscle Relaxation: Leading to vasodilation and potential antihypertensive effects.

  • Reduced Cardiac Contractility: A negative inotropic effect.

  • Modulation of Neurotransmitter Release: Potentially impacting neuronal signaling.

  • Altered Gene Expression: Calcium-dependent transcription factors could be affected, influencing various cellular programs.

Calcium_Channel_Blockade Epieudesmin This compound L_type_Ca_Channel L-type Calcium Channel Epieudesmin->L_type_Ca_Channel Inhibition Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca [Ca²⁺]i Ca_Influx->Intracellular_Ca Cellular_Responses Downstream Cellular Responses (e.g., Inflammation, Proliferation) Intracellular_Ca->Cellular_Responses

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data (e.g., IC50, EC50, Ki values) specifically for the biological activities of this compound. The data presented below is for related lignans and should be used as a reference for potential potency, not as a direct measure of this compound's activity.

Compound ClassActivityTarget/AssayReported ValueReference
LignansAnti-inflammatoryInhibition of NO productionIC50 values in the µM range[General Lignan Literature]
LignansAnti-cancerVarious cancer cell linesIC50 values in the µM range[General Lignan Literature]
LignansAntimicrobialVarious bacterial strainsMIC values in the µg/mL to mg/mL range[7][13]

Note: This table is for illustrative purposes and does not contain specific data for this compound.

Experimental Protocols

Detailed experimental protocols for investigating the hypothesized mechanisms of action of this compound would be based on standard assays used in the fields of inflammation, cancer biology, and microbiology.

Investigation of Anti-inflammatory Activity
  • Cell Line: Murine macrophages (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1).

  • Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Readouts:

    • Nitric Oxide (NO) Production: Measured using the Griess assay.

    • Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6): Measured by ELISA or qPCR.

    • NF-κB Activation: Assessed by Western blot for IκBα degradation and p65 phosphorylation, or by reporter gene assays.

    • MAPK Activation: Assessed by Western blot for phosphorylation of ERK, JNK, and p38.

Anti_inflammatory_Workflow Start Start Culture_Cells Culture Macrophages (e.g., RAW 264.7) Start->Culture_Cells Pretreat Pre-treat with This compound Culture_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Analyze Griess Assay (NO) ELISA/qPCR (Cytokines) Western Blot (NF-κB, MAPK) Incubate->Analyze End End Analyze->End

Investigation of Anti-Cancer Activity
  • Cell Lines: A panel of cancer cell lines relevant to the desired therapeutic area (e.g., breast, colon, lung).

  • Readouts:

    • Cell Viability/Cytotoxicity: Measured using MTT or CellTiter-Glo assays.

    • Apoptosis: Assessed by Annexin V/PI staining and flow cytometry, or by measuring caspase activity.

    • Cell Cycle Analysis: Performed by propidium iodide staining and flow cytometry.

Investigation of Antimicrobial Activity
  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria.

  • Readouts:

    • Minimum Inhibitory Concentration (MIC): Determined by broth microdilution method.

    • Minimum Bactericidal Concentration (MBC): Determined by plating samples from the MIC assay.

    • Membrane Permeability Assays: Using fluorescent dyes like propidium iodide.

Investigation of Calcium Channel Blocking Activity
  • Method: Patch-clamp electrophysiology on cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells).

  • Readout: Measurement of inward calcium currents in the presence and absence of this compound.

Conclusion and Future Directions

The initial hypotheses regarding the mechanism of action of this compound, derived from the broader class of lignans, point towards its potential as a multi-target agent with anti-inflammatory, anti-cancer, and antimicrobial properties. A possible unifying mechanism could be its interaction with calcium signaling pathways.

To move beyond these initial hypotheses, a concerted research effort is required to:

  • Synthesize or isolate sufficient quantities of pure this compound for detailed biological evaluation.

  • Perform in vitro screening across a range of assays to confirm and quantify its biological activities.

  • Conduct detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by this compound.

  • Utilize in silico methods, such as molecular docking and target prediction, to identify potential protein targets and guide experimental work.[14][15][16][17][18]

  • Evaluate its efficacy and safety in preclinical animal models of relevant diseases.

The exploration of this compound's mechanism of action holds promise for the development of new therapeutic agents for a variety of diseases. This technical guide provides a foundational framework for initiating such investigations.

References

A Comprehensive Technical Review of Furofuran Lignans and (+)-Epieudesmin: From Natural Sources to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furofuran lignans, a significant subclass of phytoestrogens, are widely distributed throughout the plant kingdom and are recognized for their diverse and potent biological activities. This technical guide provides an in-depth review of the current scientific literature on furofuran lignans, with a particular focus on the promising compound (+)-Epieudesmin. This document consolidates quantitative data on their antioxidant, anti-inflammatory, and cytotoxic properties, details common experimental protocols for their evaluation, and elucidates their interactions with key cellular signaling pathways, including NF-κB and PI3K/Akt. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Furofuran Lignans

Furofuran lignans are characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, formed by the oxidative dimerization of two phenylpropanoid units. Their structural diversity, arising from various substituents on the aryl groups and different stereochemical configurations, contributes to their wide range of biological effects.[1][2] These compounds are prevalent in a variety of plant sources, including seeds (such as flaxseed and sesame), grains, fruits, and vegetables.[3] The biological activities attributed to furofuran lignans are extensive and include antioxidant, anti-inflammatory, cytotoxic, antimicrobial, cardioprotective, and neuroprotective effects.[1][2][3]

This compound: A Furofuran Lignan of Interest

This compound is a naturally occurring furofuran lignan that has garnered significant attention for its notable pharmacological properties. It has been reported to exhibit a range of biological activities, including anti-inflammatory, antibacterial, anticancer, and anticonvulsant effects. Its presence has been identified in various plant species, contributing to their medicinal properties.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for the biological activities of various furofuran lignans, including this compound, as reported in the scientific literature.

Table 1: Antioxidant Activity of Furofuran Lignans (DPPH Assay)

CompoundIC50 (µM)Reference
Furofuran Lignan (general)137.6 (moderate activity)[3]
PinoresinolComparable to ferulic acid[3]
Lignans with catechol moietiesHigh activity[3]
Lignans with guaiacyl moietiesSlightly weaker than catechol-containing lignans[3]

Table 2: Anti-inflammatory Activity of Furofuran Lignans (Nitric Oxide Inhibition)

CompoundCell LineIC50 (µM)Reference
Eudesmanolide 2RAW 264.711.82[4]
Eudesmanolide 7RAW 264.711.05[4]
Artemargyinins CRAW 264.78.08
Artemargyinins DRAW 264.77.66
Quercetin (positive control)RAW 264.774.34
Compounds 7-9 from P. multiflorumRAW 264.77.6 - 17.8[5]

Table 3: Cytotoxic Activity of Furofuran Lignans (MTT Assay)

CompoundCell LineIC50 (µM)Reference
Eudesmanolide 3AGS1.31[4]
Wedelolide B (8)AGS0.89[4]
EllipticineMCF-7, HL-60, CCRF-CEM, IMR-32, UKF-NB-3, UKF-NB-4, U87MGVaries[1]
Doxorubicin (positive control)Neuroblastoma cell linesVaries[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of furofuran lignans.

Isolation of Furofuran Lignans from Plant Material

Objective: To extract and purify furofuran lignans from plant sources.

General Procedure:

  • Extraction: The dried and powdered plant material is typically extracted with a solvent of medium polarity, such as methanol or ethanol, often in a mixture with water. Maceration, Soxhlet extraction, or ultrasonication-assisted extraction are common techniques.

  • Fractionation: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). The furofuran lignans are typically enriched in the ethyl acetate or chloroform fractions.

  • Chromatographic Purification: The enriched fractions are further purified using a combination of chromatographic techniques.

    • Column Chromatography: Silica gel or Sephadex LH-20 are frequently used as stationary phases. Elution is performed with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is often employed for final purification, using a mobile phase such as methanol-water or acetonitrile-water.

  • Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of furofuran lignans.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

    • Prepare a series of dilutions of the test compound (furofuran lignan) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a blank control containing only methanol and a negative control containing methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[6][7]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of furofuran lignans to inhibit the production of nitric oxide in stimulated macrophages.

Protocol:

  • Cell Culture:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (furofuran lignan) for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), to induce nitric oxide production. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without the test compound).

    • Incubate the cells for a further 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

  • Calculation:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value is determined from the dose-response curve.[5][8]

Cytotoxicity: MTT Assay

Objective: To evaluate the cytotoxic effect of furofuran lignans on cancer cell lines.

Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in appropriate medium.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound (furofuran lignan) and a positive control (e.g., doxorubicin). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

    • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 540 and 590 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the vehicle control.

    • The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[2][9]

Signaling Pathways

Furofuran lignans exert their biological effects by modulating various cellular signaling pathways. This section focuses on their interaction with the NF-κB and PI3K/Akt pathways, which are critical in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[1][12] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[4][13]

Several furofuran lignans have been shown to inhibit the NF-κB pathway. This inhibition can occur at various points in the pathway, including the prevention of IκBα degradation and the blockage of NF-κB nuclear translocation.[4] By suppressing NF-κB activation, these lignans can effectively downregulate the expression of inflammatory mediators.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Receptor->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (Active) IkBa_NFkB->NFkB Release IkBa_p p-IκBα DNA DNA NFkB->DNA Transcription NFkB->DNA Proteasome Proteasome IkBa_p->Proteasome Degradation Furofuran_Lignans Furofuran Lignans (this compound) Furofuran_Lignans->IKK Inhibition Furofuran_Lignans->NFkB Inhibition of Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2)

Diagram 1: Inhibition of the NF-κB signaling pathway by furofuran lignans.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[14] Dysregulation of this pathway is frequently observed in cancer and inflammatory diseases.[15] The pathway is activated by various growth factors and cytokines, leading to the activation of PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[16] PIP3 serves as a docking site for Akt, which is then phosphorylated and activated by PDK1 and mTORC2.[17] Activated Akt phosphorylates a multitude of downstream targets, promoting cell survival and proliferation and influencing inflammatory responses.

Some studies suggest that lignans can modulate the PI3K/Akt pathway.[16] For instance, certain lignans have been shown to activate this pathway in the context of improving insulin resistance. Conversely, in cancer, inhibition of the PI3K/Akt pathway is a key therapeutic strategy, and some natural compounds have been shown to exert their anticancer effects through this mechanism. The precise effects of this compound on the PI3K/Akt pathway require further investigation.

PI3K_Akt_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Recruitment & Activation p_Akt p-Akt (Active) Downstream Downstream Targets (e.g., mTOR, GSK3β) p_Akt->Downstream Response Cell Proliferation, Survival, Inflammation Downstream->Response Furofuran_Lignans Furofuran Lignans (this compound) Furofuran_Lignans->PI3K Modulation? Furofuran_Lignans->Akt Modulation?

Diagram 2: Potential modulation of the PI3K/Akt signaling pathway by furofuran lignans.

Synthesis of this compound

  • Radical cyclization: This approach can be used to form the bicyclic ring system from an acyclic precursor.

  • Dimerization of cinnamyl alcohols: Oxidative coupling of two cinnamyl alcohol units can lead to the formation of the furofuran skeleton.

  • Baylis-Hillman reaction: Adducts from this reaction can serve as versatile starting materials for the synthesis of the lignan core.

The synthesis of this compound would require careful control of stereochemistry at multiple chiral centers to obtain the desired enantiomer.

Synthesis_Workflow Starting_Materials Simple Aromatic Precursors Intermediate_1 Functionalized Intermediates Starting_Materials->Intermediate_1 Coupling Key Coupling/ Cyclization Step Intermediate_1->Coupling Core_Structure Furofuran Core Coupling->Core_Structure Final_Modifications Functional Group Manipulation Core_Structure->Final_Modifications Epieudesmin This compound Final_Modifications->Epieudesmin

Diagram 3: General synthetic workflow for furofuran lignans like this compound.

Conclusion and Future Directions

Furofuran lignans, and specifically this compound, represent a class of natural products with significant therapeutic potential. Their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, are well-documented. The modulation of key signaling pathways such as NF-κB provides a mechanistic basis for their observed pharmacological properties.

Future research should focus on several key areas:

  • Comprehensive Biological Profiling of this compound: More extensive studies are needed to fully characterize the in vitro and in vivo efficacy of this compound across a wider range of disease models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, particularly its effects on the PI3K/Akt pathway, will be crucial for its development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the furofuran lignan scaffold can lead to the discovery of new analogs with improved potency and selectivity.

  • Development of Efficient Synthetic Routes: The development of scalable and cost-effective total synthesis methods for this compound and other promising furofuran lignans is essential for their further investigation and potential clinical application.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of furofuran lignans. The compiled data and detailed protocols offer a practical resource to facilitate further research in this exciting field.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of (+)-Epieudesmin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive safety and toxicity profile for (+)-Epieudesmin is not available in the public domain. The following guide summarizes the available toxicological data for the closely related lignan, eudesmin , to provide a potential reference point for researchers, scientists, and drug development professionals. It is crucial to note that while structurally similar, the toxicological profiles of these two compounds may differ. All data presented herein pertains to eudesmin unless otherwise specified.

Executive Summary

This technical guide provides an overview of the current understanding of the safety and toxicity of eudesmin, a lignan structurally related to this compound. The available data is primarily focused on its cytotoxic effects on cancer cell lines and preliminary in vivo antitumor activity. Information regarding genotoxicity, acute systemic toxicity (e.g., LD50), and chronic toxicity of eudesmin is limited. The primary hazard identified from safety data sheets is that eudesmin is harmful if swallowed. Further comprehensive toxicological studies are required to establish a complete safety profile for both eudesmin and this compound.

In Vitro Cytotoxicity

Eudesmin has demonstrated cytotoxic activity against human lung carcinoma A549 cells. The half-maximal inhibitory concentration (IC50) was determined in one study, indicating a potential for antiproliferative effects.

Table 1: In Vitro Cytotoxicity of Eudesmin

Cell LineAssay TypeIC50 (µM)Reference
A549 (Human Lung Carcinoma)MTT Assay18.3[1]

The cytotoxicity of eudesmin was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: A549 cells were cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells were treated with various concentrations of eudesmin (ranging from 2.5 to 80 µM) and incubated.

  • MTT Addition: After the incubation period, MTT solution was added to each well.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a suitable solvent.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.

  • IC50 Calculation: The IC50 value was calculated as the concentration of eudesmin that inhibited 50% of cell growth compared to the control.

In Vivo Studies

A single in vivo study investigated the antitumor effects of eudesmin in a xenograft mouse model. This study provides preliminary insights into the potential therapeutic window and observable effects in a living organism.

Table 2: In Vivo Antitumor Activity of Eudesmin

Animal ModelTumor TypeDosing RegimenDurationObserved EffectsReference
Athymic Nude MiceA549 Xenograft10, 20, and 40 mg/kg (oral, daily)28 daysSignificant antitumor effects[1]
  • Animal Model: Athymic nude mice were used for the study.

  • Tumor Implantation: Human lung carcinoma A549 cells were transplanted into the mice to establish tumors.

  • Treatment Groups: Mice were divided into control and treatment groups.

  • Drug Administration: Eudesmin was administered orally at doses of 10, 20, and 40 mg/kg once daily.

  • Monitoring: Tumor growth and animal health were monitored over a 28-day period.

  • Endpoint Analysis: At the end of the study, tumors were excised and analyzed.

Genotoxicity and Other Toxicological Endpoints

Currently, there is no available data from standard genotoxicity assays (e.g., Ames test, micronucleus assay) for eudesmin or this compound. Similarly, data on acute toxicity (LD50), chronic toxicity, reproductive toxicity, and other key toxicological endpoints are not present in the reviewed literature.

Mechanism of Action and Signaling Pathways

The cytotoxic effects of eudesmin in A549 cells are suggested to be mediated through the induction of apoptosis via a mitochondria-mediated pathway.[1] The proposed mechanism involves the modulation of several key signaling proteins.

The study on A549 cells suggests that eudesmin exerts its pro-apoptotic effects by:[1]

  • Down-regulating the anti-apoptotic protein Bcl-2.

  • Up-regulating the pro-apoptotic protein Bax.

  • Increasing the expression of p53.

  • Activating caspase-9 and caspase-3.

  • Inhibiting the phosphorylation of Akt.

  • Promoting the phosphorylation of JNK.

The study also indicated that a JNK inhibitor could attenuate eudesmin-induced apoptosis, highlighting the crucial role of the JNK signaling pathway.[1]

Eudesmin_Apoptosis_Pathway cluster_0 Cellular Effects cluster_1 Mitochondrial Pathway Eudesmin Eudesmin Akt Akt (Phosphorylation ↓) Eudesmin->Akt JNK JNK (Phosphorylation ↑) Eudesmin->JNK Bcl2 Bcl-2 ↓ Akt->Bcl2 Inhibition p53 p53 ↑ JNK->p53 Bax Bax ↑ p53->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Casp9 Caspase-9 Activation Mitochondrion->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of eudesmin-induced apoptosis in A549 cells.

Hazard Identification

Based on available Safety Data Sheets (SDS), eudesmin is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 3: GHS Hazard Classification for Eudesmin

Hazard ClassHazard StatementSignal WordPictogramReference
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07: Exclamation Mark[2][3]
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic lifeWarningGHS09: Environment[4]
Hazardous to the aquatic environment, long-term hazard (Category 1)H410: Very toxic to aquatic life with long lasting effectsWarningGHS09: Environment[4]

Recommended precautionary statements for handling eudesmin include:

  • P264: Wash skin thoroughly after handling.[3][4]

  • P270: Do not eat, drink or smoke when using this product.[3][4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P330: Rinse mouth.[3][4]

  • P273: Avoid release to the environment.[4]

  • P391: Collect spillage.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3][4]

Conclusion and Future Directions

The available data on eudesmin suggests a potential for cytotoxic and antitumor activity, mediated through the induction of apoptosis. However, the overall safety and toxicity profile remains largely uncharacterized. For both eudesmin and, by extension, this compound, there is a critical need for comprehensive toxicological evaluation. Future research should prioritize:

  • Acute and sub-chronic toxicity studies to determine LD50 values and identify target organs.

  • A full panel of genotoxicity assays to assess mutagenic and clastogenic potential.

  • Pharmacokinetic and metabolism studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Safety pharmacology studies to evaluate effects on major physiological systems.

Without such data, any potential therapeutic development of this compound or related compounds should proceed with significant caution.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis and Derivatization of (+)-Epieudesmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Epieudesmin is a furofuran lignan, a class of natural products known for a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1] This document provides a conceptual framework for the laboratory synthesis and derivatization of this compound. Due to the limited availability of specific literature on the synthesis of this compound, this protocol outlines a generalized approach based on established methods for the synthesis of furofuran lignans. The protocols provided are intended to serve as a foundational methodology for researchers to develop a specific synthetic and derivatization strategy for this compound.

Conceptual Framework for the Total Synthesis of this compound

The synthesis of the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton is the core of the synthesis of furofuran lignans like this compound.[1] Several strategies have been reported for the construction of this core, often involving the coupling of two phenylpropanoid units. A common approach involves an oxidative coupling of coniferyl alcohol, followed by stereoselective cyclization. Alternative methods include formal [3+2] cycloadditions and palladium-catalyzed asymmetric cycloadditions.[2][3]

A plausible conceptual retrosynthetic analysis for this compound is outlined below. The target molecule can be disconnected to key building blocks, which are typically derived from readily available starting materials.

Proposed Retrosynthetic Pathway

G plus1 + E Coniferyl Alcohol Derivative plus1->E plus2 + A This compound B Furofuran Core Formation (Stereoselective Cyclization) A->B Disconnection C Key Diol Intermediate B->C D Coupling Reaction C->D D->E F Protecting Group Chemistry E->F G Vanillin F->G

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Generalized Synthetic Approach

This protocol describes a hypothetical multi-step synthesis of this compound based on common strategies for furofuran lignan synthesis.

Step 1: Synthesis of a Protected Coniferyl Alcohol Derivative

  • Starting Material: Vanillin.

  • Procedure:

    • Protect the phenolic hydroxyl group of vanillin (e.g., as a benzyl ether).

    • Perform a Wittig or Horner-Wadsworth-Emmons reaction to introduce the three-carbon side chain, yielding a protected ferulic acid derivative.

    • Reduce the carboxylic acid to the corresponding alcohol (protected coniferyl alcohol).

  • Purification: Column chromatography on silica gel.

Step 2: Oxidative Coupling and Cyclization

  • Procedure:

    • Subject the protected coniferyl alcohol to oxidative coupling conditions. This can be achieved using enzymatic (e.g., laccase) or chemical (e.g., FeCl₃) methods. This step is crucial for establishing the correct stereochemistry and often results in a mixture of diastereomers.

    • The resulting intermediate can then be cyclized to the furofuran ring system under acidic or basic conditions.

  • Purification: Separation of diastereomers by column chromatography or recrystallization.

Step 3: Deprotection

  • Procedure:

    • Remove the protecting groups from the phenolic hydroxyls (e.g., by catalytic hydrogenation for benzyl ethers) to yield this compound.

  • Purification: Recrystallization or column chromatography.

Derivatization of this compound for Biological Evaluation

Derivatization of natural products is a common strategy to explore structure-activity relationships (SAR) and to optimize their biological activities. For this compound, derivatization can be focused on the phenolic hydroxyl groups or the aromatic rings.

Conceptual Derivatization Strategies

G A This compound B Esterification A->B C Etherification A->C D Aromatic Substitution (e.g., Nitration, Halogenation) A->D E Ester Derivatives B->E F Ether Derivatives C->F G Aryl-modified Derivatives D->G H Biological Screening E->H F->H G->H

Caption: Potential derivatization pathways for this compound.

Experimental Protocol: General Derivatization Procedures

Protocol 2.2.1: Esterification of Phenolic Hydroxyl Groups

  • Reagents: this compound, an acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride), and a base (e.g., pyridine, triethylamine) in an aprotic solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve this compound in the solvent and add the base.

    • Add the acylating agent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with dilute acid and brine, drying the organic layer, and concentrating in vacuo.

  • Purification: Column chromatography on silica gel.

Protocol 2.2.2: Etherification of Phenolic Hydroxyl Groups

  • Reagents: this compound, an alkyl halide (e.g., methyl iodide, benzyl bromide), and a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetone).

  • Procedure:

    • Dissolve this compound in the solvent and add the base.

    • Add the alkyl halide and stir at an appropriate temperature (room temperature to reflux) until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

  • Purification: Column chromatography on silica gel.

Data Presentation

The following tables provide a template for the presentation of quantitative data that would be generated during the synthesis and derivatization of this compound.

Table 1: Summary of a Hypothetical Synthetic Route to this compound

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1ProtectionVanillinBenzyl-protected VanillinBnBr, K₂CO₃, Acetone, reflux95
2OlefinationBenzyl-protected VanillinBenzyl-protected Ferulic Acid EsterWittig Reagent, THF, 0°C to rt85
3ReductionBenzyl-protected Ferulic Acid EsterBenzyl-protected Coniferyl AlcoholLiAlH₄, THF, 0°C92
4Oxidative Coupling & CyclizationBenzyl-protected Coniferyl AlcoholProtected this compoundFeCl₃, CH₂Cl₂, rt40 (diastereomeric mixture)
5DeprotectionProtected this compoundThis compoundH₂, Pd/C, MeOH, rt98

Table 2: Spectroscopic Data for this compound (Hypothetical)

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.80-6.95 (m, 6H, Ar-H), 4.75 (d, J = 4.0 Hz, 2H), 4.25 (dd, J = 9.0, 7.0 Hz, 2H), 3.90 (s, 12H, 4 x OCH₃), 3.85 (dd, J = 9.0, 3.5 Hz, 2H), 3.10 (m, 2H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 149.5, 148.8, 133.0, 118.5, 111.0, 109.0, 86.0, 72.0, 56.0, 54.5.
IR (KBr, cm⁻¹)3450 (O-H), 2950, 2850 (C-H), 1610, 1510 (C=C, aromatic), 1270, 1140 (C-O).
HRMS (ESI)m/z [M+Na]⁺ calcd for C₂₂H₂₆O₆Na: 409.1627; found: 409.1625.

Table 3: Biological Activity of this compound Derivatives (Illustrative Example: Cytotoxicity against A549 Cancer Cell Line)

CompoundIC₅₀ (µM)
This compoundHH15.2
Derivative 1AcetylAcetyl25.8
Derivative 2BenzylBenzyl8.5
Derivative 3MethylMethyl12.1

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from the synthesis of this compound to its derivatization and subsequent biological evaluation.

G cluster_0 Synthesis cluster_1 Derivatization cluster_2 Evaluation A Starting Materials (e.g., Vanillin) B Multi-step Synthesis A->B C This compound B->C D Chemical Modification C->D E Library of Derivatives D->E F Biological Assays (e.g., Cytotoxicity, Antioxidant) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Identification G->H

Caption: Overall workflow for the synthesis, derivatization, and evaluation of this compound.

Disclaimer: The provided protocols and data are conceptual and intended for illustrative purposes. Researchers should consult the primary literature for detailed and validated experimental procedures for the synthesis of furofuran lignans and adapt them accordingly. All laboratory work should be conducted with appropriate safety precautions.

References

Application Note & Protocol: Quantification of (+)-Epieudesmin in Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of (+)-Epieudesmin in various sample matrices, such as plasma, tissue homogenates, and herbal extracts. The described methodology is based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.

Introduction

This compound is a lignan found in various plant species and has been investigated for its potential pharmacological activities. Accurate quantification of this compound in biological and other matrices is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. This application note details a robust and validated UPLC-MS/MS method for this purpose.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., Verapamil or other suitable compound not present in the sample matrix.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Blank matrix (plasma, tissue homogenate, etc.) for calibration standards and quality controls.

Instrumentation
  • UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC I-Class with Xevo TQ-S).[1]

  • Analytical column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent.[2]

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma and serum samples.

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of sample, calibration standard, or quality control, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    2.5 0.4 5 95
    3.0 0.4 5 95
    3.1 0.4 95 5

    | 5.0 | 0.4 | 95 | 5 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 150 L/hr

    • Collision Gas: Argon

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Method Validation

The analytical method should be validated according to international guidelines, assessing the following parameters:

  • Linearity: Analyze calibration standards at a minimum of six different concentrations. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). The precision (%RSD) should be ≤15% and accuracy (%RE) should be within ±15%.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Recovery: The extraction efficiency of the method, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect: Assesses the ion suppression or enhancement caused by co-eluting matrix components.

  • Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Data Presentation

Table 1: UPLC-MS/MS MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound[Value][Value][Value][Value]
Internal Standard[Value][Value][Value][Value]

(Note: Specific m/z values for this compound and the internal standard need to be determined experimentally by direct infusion into the mass spectrometer.)

Table 2: Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Intra-day Accuracy (%RE) -6% to 4%
Inter-day Accuracy (%RE) -9% to 7%
Lower Limit of Quantification (LLOQ) 1 ng/mL
Extraction Recovery 85 - 92%
Matrix Effect 91 - 105%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Sample/Standard/QC add_is Add Internal Standard & Acetonitrile sample->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute transfer_vial Transfer to Vial reconstitute->transfer_vial injection Inject into UPLC-MS/MS transfer_vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

validation_parameters center_node Method Validation linearity Linearity & Range center_node->linearity precision Precision (Intra- & Inter-day) center_node->precision accuracy Accuracy (Intra- & Inter-day) center_node->accuracy loq LOD & LOQ center_node->loq recovery Recovery center_node->recovery matrix_effect Matrix Effect center_node->matrix_effect stability Stability center_node->stability

References

Application Notes: (+)-Epieudesmin in Anti-Inflammatory Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eudesmane-type sesquiterpenoids are a class of natural products that have garnered significant interest for their diverse biological activities, including anti-inflammatory effects.[1] These compounds are widely distributed in the plant kingdom.[1] Their anti-inflammatory potential is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[2]

This document outlines the potential application of (+)-Epieudesmin in common in vitro and in vivo anti-inflammatory research models, based on the activity of related compounds.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Based on studies of related compounds, a proposed mechanism for the anti-inflammatory action of eudesmane-type sesquiterpenoids involves the inhibition of the NF-κB signaling pathway.[2] In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[3] This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] Eudesmane-type sesquiterpenoids may exert their anti-inflammatory effects by preventing the phosphorylation of IκB, thereby blocking the activation of NF-κB.[2]

G Proposed NF-κB Inhibitory Pathway of Eudesmane-Type Sesquiterpenoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) DNA->Genes initiates Epieudesmin This compound (Proposed Action) Epieudesmin->IKK inhibits G In Vitro Anti-Inflammatory Screening Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with this compound (various concentrations) for 1h B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Collect supernatant D->E G Measure Cell Viability (MTT Assay) D->G F Measure Nitric Oxide (NO) (Griess Assay) E->F H Measure Cytokines (e.g., TNF-α, IL-6) (ELISA) E->H

References

Application Notes & Protocols for Testing (+)-Epieudesmin in Cancer Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the in vitro efficacy of (+)-Epieudesmin on cancer cell viability. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric technique to evaluate cellular metabolic activity, which serves as an indicator of cell viability.[1]

Introduction

This compound is a lignan compound that, like many natural products, holds potential as an anticancer agent. A crucial first step in evaluating its efficacy is to determine its effect on the viability of cancer cells. Cell viability assays are fundamental in drug discovery and cancer research for assessing a compound's cytotoxic or cytostatic effects.[2][3][4] These assays measure cellular health and metabolic activity to quantify the proportion of living cells in a population after treatment.[5] The MTT assay is a reliable and widely adopted method for this purpose.[1][4] It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[1][6]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other solubilization agent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[7]

    • Incubate the plate overnight to allow the cells to attach.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a level toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours.[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[7]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Analysis:

The cell viability is calculated as a percentage of the vehicle-treated control cells. The absorbance values are proportional to the number of viable cells.[1] The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the concentration of this compound.

Data Presentation

The quantitative data from the cell viability assay should be summarized in a clear and structured table for easy comparison.

This compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.10 ± 0.0688
50.85 ± 0.0568
100.63 ± 0.0450.4
250.38 ± 0.0330.4
500.15 ± 0.0212
1000.05 ± 0.014

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound 3. Add this compound cell_seeding->add_compound add_mtt 4. Add MTT Reagent add_compound->add_mtt incubate_mtt 5. Incubate (2-4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570nm) solubilize->read_absorbance calc_viability 8. Calculate % Viability & IC50 read_absorbance->calc_viability

Caption: Workflow of the MTT assay for determining cancer cell viability.

Potential Signaling Pathway for Investigation

While the specific mechanism of action for this compound is not yet fully elucidated, many anticancer compounds exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[8] The PI3K/AKT/mTOR pathway is frequently hyperactivated in various cancers and is a common target for therapeutic intervention.[9][10] Further investigation could explore the effect of this compound on this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Epieudesmin This compound Epieudesmin->PI3K Potential Inhibition Epieudesmin->AKT Potential Inhibition Epieudesmin->mTOR Potential Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols for (+)-Epieudesmin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Epieudesmin is a furofuran lignan that has garnered interest for its potential biological activities, including anti-inflammatory and cytotoxic effects. As a member of the eudesmane family of sesquiterpenoids, it represents a class of natural products with diverse therapeutic potential. These application notes provide detailed protocols for the preparation of this compound solutions for in vitro cell culture experiments, guidelines for determining optimal experimental concentrations, and information on its potential mechanism of action.

Physicochemical Properties and Storage

While specific data on the solubility and stability of this compound is limited, general characteristics of related lignans and sesquiterpenoids suggest the following:

PropertyRecommendation
Appearance Crystalline solid.
Storage of Solid Store at -20°C for long-term stability.
Solubility Expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. Poorly soluble in aqueous solutions. For cell culture, DMSO is the recommended solvent for creating a concentrated stock solution.
Stock Solution Storage Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Based on general practices for similar compounds, DMSO stock solutions are typically stable for several months when stored properly. It is advisable to prepare fresh dilutions in culture medium for each experiment.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound (C₂₂H₂₆O₆) is 386.44 g/mol .

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Tare the balance: Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Weigh this compound: Carefully weigh out 1 mg of this compound into the tared tube.

  • Calculate DMSO volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO:

    • Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • Volume (µL) = (0.001 g / (386.44 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 258.8 µL

  • Dissolve the compound: Add 258.8 µL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.

  • Ensure complete dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Aliquot and store: Aliquot the 10 mM stock solution into smaller, sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and antibiotics)

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine final concentrations: Based on literature for related compounds, a starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments.

  • Serial dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤ 0.5%.

    • Example for a final concentration of 10 µM in 1 mL of medium:

      • Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.

  • Vehicle control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is essential to distinguish the effects of the compound from those of the solvent.

  • Apply to cells: Immediately add the prepared working solutions (and vehicle control) to your cell cultures. Gently mix the plates or flasks to ensure even distribution.

Quantitative Data Summary

The following table summarizes reported cytotoxic activities of various eudesmane-type sesquiterpenoids, which can serve as a reference for designing experiments with this compound.

CompoundCell Line(s)ActivityIC₅₀ (µM)Reference
A new eudesmane-type sesquiterpenoidP-388, HONE-1, HT-29Cytotoxicity3.1 - 6.9[1]
3β,5α-dihydroxyeudesma-4(15),11-dieneA-549Cytotoxicity14.79 ± 0.91[2]
Eudesmane sesquiterpenoids (various)BV-2 microglial cellsNO production inhibition0.73 - 18.66[3]
(4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-enMCF-7, HT-29, HepG2Cytotoxicity51.5 - 71.3[4]
(4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-olMCF-7, HT-29, HepG2Cytotoxicity72.8 - 95.6[4]

Experimental Workflow for Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line using an MTT assay.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM This compound Stock (in DMSO) prep_working Prepare Working Solutions (in Culture Medium) prep_stock->prep_working add_compound Add this compound Working Solutions & Vehicle Control prep_working->add_compound seed_cells Seed Cells in 96-well Plate cell_adhesion Allow Cells to Adhere (24 hours) seed_cells->cell_adhesion cell_adhesion->add_compound incubate Incubate for 24, 48, or 72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance (e.g., 570 nm) add_solubilizer->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data calc_ic50 Determine IC₅₀ Value plot_data->calc_ic50

Caption: Workflow for determining the IC₅₀ of this compound.

Potential Signaling Pathway

Based on studies of related eudesmane-type sesquiterpenoids, a potential anti-inflammatory mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway.[5]

Caption: Postulated inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for In Vivo Animal Studies of (+)-E-Epieudesmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Epieudesmin, a lignan found in various plant species, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Preclinical evaluation of this compound in in vivo animal models is a critical step in its development as a potential therapeutic agent. However, like many natural products, this compound is poorly soluble in aqueous solutions, presenting a significant challenge for its formulation and administration in animal studies. These application notes provide a comprehensive guide to the formulation, administration, and potential mechanisms of action of this compound for in vivo research. Detailed protocols for vehicle selection, preparation of formulations for oral and intravenous routes, and administration procedures in rodents are provided. Additionally, this document summarizes key signaling pathways that are likely modulated by this compound based on current knowledge of similar lignans, offering a basis for mechanistic studies.

Formulation of this compound for In Vivo Administration

The successful in vivo evaluation of this compound hinges on the development of a safe and effective formulation that ensures adequate bioavailability. Due to its hydrophobic nature, direct administration in aqueous vehicles like saline is not feasible. The following sections outline recommended strategies and protocols for formulating this compound.

Vehicle Selection for Poorly Water-Soluble Compounds

The choice of vehicle is critical and depends on the route of administration, the required dose, and the potential for vehicle-induced toxicity. For poorly water-soluble compounds like this compound, several options are available.

Table 1: Recommended Vehicles for this compound Formulation

Vehicle TypeExamplesSuitability for Oral AdministrationSuitability for Intravenous AdministrationKey Considerations
Oils Corn oil, Sesame oil, Olive oilExcellentNot SuitableGenerally well-tolerated for oral gavage. Ensure the oil is of pharmaceutical grade.
Aqueous Suspensions Carboxymethyl cellulose (CMC) sodium, Methyl celluloseGoodNot RecommendedForms a uniform suspension to ensure consistent dosing. Requires proper homogenization.
Co-solvents Polyethylene glycol (PEG) 300/400, Propylene glycol (PG)GoodPossible with cautionCan improve solubility, but potential for toxicity at higher concentrations. For IV, must be highly diluted.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)GoodPossibleForms inclusion complexes to enhance solubility. Generally considered safe.
Nanosuspensions -ExcellentExcellentIncreases surface area for improved dissolution and bioavailability. Requires specialized equipment for preparation.
Experimental Protocol: Preparation of an Oral Suspension of this compound

This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% (w/v) carboxymethyl cellulose (CMC) sodium.

Materials:

  • This compound powder

  • Carboxymethyl cellulose (CMC) sodium

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Sterile glass vial

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the 0.5% CMC vehicle:

    • Weigh the appropriate amount of CMC sodium.

    • In a sterile beaker, slowly add the CMC sodium to the required volume of sterile water while stirring continuously with a magnetic stirrer until a clear, viscous solution is formed.

  • Prepare the this compound suspension:

    • Weigh the required amount of this compound powder.

    • Triturate the powder in a mortar with a small amount of the 0.5% CMC vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.

    • Alternatively, use a homogenizer for a more uniform particle size distribution.

  • Storage:

    • Transfer the final suspension to a sterile, light-protected vial.

    • Store at 2-8°C.

    • Before each use, vortex the suspension to ensure uniform distribution of the compound.

Experimental Protocol: Preparation of an Intravenous Formulation of this compound

This protocol outlines the preparation of a 1 mg/mL solution of this compound using a co-solvent system for intravenous administration. Note: The final concentration of organic solvents should be minimized to avoid toxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare the co-solvent mixture:

    • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 100 mg/mL).

  • Prepare the final formulation:

    • For a final formulation of 1 mg/mL, dilute the DMSO stock solution in a vehicle containing PEG 400 and sterile saline. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline.

    • Example for 1 mL of final formulation:

      • 10 µL of 100 mg/mL this compound in DMSO

      • 400 µL of PEG 400

      • 590 µL of sterile saline

    • Mix the components thoroughly by vortexing.

  • Sterilization and Storage:

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

    • Prepare fresh on the day of the experiment. Do not store for extended periods.

In Vivo Administration Protocols

The following protocols are for the administration of this compound formulations to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Gavage in Mice

Oral gavage ensures the accurate administration of a specific volume of the formulation directly into the stomach.[1][2][3][4][5]

Materials:

  • Mouse oral gavage needle (18-20 gauge, flexible or curved with a bulbous tip)[1]

  • Syringe (1 mL)

  • Prepared this compound oral suspension

Procedure:

  • Animal Restraint:

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Gavage Needle Insertion:

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Administration:

    • Once the needle is in the esophagus, slowly depress the syringe plunger to administer the suspension.

    • The maximum recommended volume for oral gavage in mice is 10 mL/kg.[4]

  • Post-Administration:

    • Gently remove the gavage needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Intravenous Injection in Mice (Tail Vein)

Intravenous administration allows for direct entry of the compound into the systemic circulation.[6][7][8][9][10]

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile needles (27-30 gauge)[6]

  • Sterile syringes (1 mL)

  • Prepared this compound intravenous formulation

  • 70% ethanol

Procedure:

  • Animal Preparation:

    • Place the mouse in a restrainer.

    • Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Vein Visualization and Injection:

    • Wipe the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

  • Administration:

    • Slowly inject the formulation. The maximum recommended bolus injection volume for mice is 5 mL/kg.[6]

    • If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Pharmacokinetic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, a pharmacokinetic study is essential.

Table 2: Key Parameters in a Rodent Pharmacokinetic Study of this compound

ParameterDescriptionTypical Sampling Time Points (Post-Dose)
Route of Administration Oral (gavage) and Intravenous (bolus)Varies by route
Animal Model Male Wistar or Sprague-Dawley rats (cannulated if possible for serial sampling)IV: 0, 5, 15, 30 min; 1, 2, 4, 8, 24 h
Dosage A minimum of three dose levels should be evaluated.Oral: 0, 15, 30 min; 1, 2, 4, 8, 24 h
Sample Collection Blood samples collected into tubes containing an anticoagulant (e.g., EDTA).-
Sample Processing Plasma separated by centrifugation and stored at -80°C until analysis.-
Analytical Method A validated LC-MS/MS method for the quantification of this compound in plasma.-
Key Pharmacokinetic Parameters to be Determined Cmax, Tmax, AUC, t1/2, Clearance, Volume of distribution, Bioavailability-

Potential Signaling Pathways Modulated by this compound

Based on studies of other lignans, this compound is likely to exert its biological effects by modulating key cellular signaling pathways involved in inflammation and cancer.[11][12][13][14][15][16] The following diagrams illustrate these potential pathways.

experimental_workflow cluster_formulation Formulation cluster_administration In Vivo Administration cluster_analysis Pharmacokinetic & Efficacy Studies A This compound Powder B Vehicle Selection (e.g., 0.5% CMC) A->B Solubility Assessment C Suspension Preparation B->C Homogenization F Dose Administration C->F D Rodent Model (e.g., Mice) E Oral Gavage or IV Injection D->E Route Selection E->F G Blood Sampling F->G I Tissue Collection F->I H LC-MS/MS Analysis G->H Quantification J Efficacy Assessment I->J Evaluation

Caption: Experimental workflow for in vivo studies of this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Cascades cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK PI3K PI3K/Akt TLR4->PI3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 MAPK->Cytokines MAPK->iNOS_COX2 PI3K->Cytokines Epieudesmin This compound Epieudesmin->NFkB Inhibition Epieudesmin->MAPK Inhibition Epieudesmin->PI3K Inhibition

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

anticancer_pathway cluster_receptors Growth Factor Receptors cluster_pathways Intracellular Signaling cluster_response Cellular Response EGFR EGFR PI3K_Akt PI3K/Akt/mTOR EGFR->PI3K_Akt RAS_MAPK Ras/Raf/MEK/ERK EGFR->RAS_MAPK JAK_STAT JAK/STAT EGFR->JAK_STAT IGFR IGF-1R IGFR->PI3K_Akt Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis Epieudesmin This compound Epieudesmin->PI3K_Akt Inhibition Epieudesmin->RAS_MAPK Inhibition Epieudesmin->JAK_STAT Inhibition Epieudesmin->Apoptosis Induction

Caption: Potential anticancer signaling pathways modulated by this compound.

Conclusion

The successful preclinical development of this compound requires careful consideration of its formulation and administration. The protocols and information provided in these application notes offer a starting point for researchers to conduct robust in vivo animal studies. It is imperative to perform initial solubility and stability tests of this compound in the selected vehicle before commencing large-scale animal experiments. Furthermore, the elucidation of the specific signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and advancing its therapeutic potential.

References

Application Notes and Protocols for (+)-Epieudesmin as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Epieudesmin is a lignan compound found in various plant species. As a pure reference standard, it is an essential tool for researchers in analytical chemistry, pharmacology, and drug development. This document provides detailed application notes and protocols for the use of this compound as a reference standard, including its physicochemical properties, methods for identity confirmation, and purity assessment. The protocols herein are intended to guide researchers in the accurate quantification and analysis of this compound in various matrices.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical method development.

PropertyValueSource
Molecular Formula C₂₂H₂₆O₆Inferred from related compounds
Molecular Weight 386.44 g/mol Inferred from related compounds
Appearance White to off-white solidGeneral observation for lignans
Solubility Soluble in methanol, ethanol, DMSO, and chloroformGeneral solubility for lignans
Storage Store at 2-8°C in a dry, dark placeRecommended for lignan standards

Analytical Techniques and Protocols

Accurate and precise analytical methods are paramount for the use of this compound as a reference standard. The following sections detail the recommended protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity of a reference standard and for its quantification in various samples.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. A starting condition of 50:50 (v/v) acetonitrile:water, progressing to 90:10 (v/v) over 20 minutes can be a good starting point for method development.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

  • Detection Wavelength: Based on the UV absorbance of similar lignans, a wavelength of 280 nm is recommended for detection.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

Data Interpretation:

The purity of the this compound standard can be determined by calculating the area percentage of the main peak in the chromatogram. For quantification, a calibration curve is constructed by plotting the peak area against the concentration of the working standards.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Dissolve Dissolve in Methanol Standard->Dissolve Dilute Serial Dilution Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify/Assess Purity Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules like this compound.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.

  • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide further structural confirmation.

Expected Spectral Data (Hypothetical based on related lignan structures):

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
6.80 - 7.00 (m, Ar-H)148.0 - 150.0 (Ar-C-O)
4.70 - 4.90 (d, H-7, H-7')130.0 - 135.0 (Ar-C)
4.20 - 4.40 (m, H-9, H-9')110.0 - 120.0 (Ar-CH)
3.80 - 4.00 (s, OCH₃)85.0 - 88.0 (C-7, C-7')
3.00 - 3.20 (m, H-8, H-8')70.0 - 75.0 (C-9, C-9')
55.0 - 57.0 (OCH₃)
53.0 - 56.0 (C-8, C-8')

Signaling Pathway for NMR Analysis:

NMR_Signaling cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis Sample This compound Solvent Deuterated Solvent Sample->Solvent H1_NMR 1D ¹H NMR Solvent->H1_NMR C13_NMR 1D ¹³C NMR Solvent->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Solvent->TwoD_NMR Shifts Chemical Shifts H1_NMR->Shifts C13_NMR->Shifts Correlations 2D Correlations TwoD_NMR->Correlations Structure Structure Confirmation Shifts->Structure Couplings Coupling Constants Couplings->Structure Correlations->Structure

Caption: Logical flow for structural confirmation of this compound using NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

MS provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is recommended. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol.

  • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump.

  • Data Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight ([M+H]⁺ or [M+Na]⁺).

  • Data Acquisition (Tandem MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Expected Mass Spectrometry Data (Hypothetical):

Ion m/z (calculated) m/z (observed)
[M+H]⁺387.1808To be determined
[M+Na]⁺409.1627To be determined
Fragment Ions Proposed Structure
To be determinedFragments resulting from cleavage of the furofuran ring and loss of methoxy groups.

Experimental Workflow for Mass Spectrometry:

MS_Workflow cluster_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation Sample This compound Solution ESI Electrospray Ionization (ESI) Sample->ESI FullScan Full Scan (m/z) ESI->FullScan TandemMS Tandem MS (MS/MS) FullScan->TandemMS MolWeight Molecular Weight Determination FullScan->MolWeight Fragmentation Fragmentation Pattern Analysis TandemMS->Fragmentation Confirmation Identity Confirmation MolWeight->Confirmation Fragmentation->Confirmation

Caption: Workflow for the mass spectrometric analysis of this compound.

Disclaimer: The quantitative data presented in the tables for NMR and MS are hypothetical and based on the general characteristics of similar lignan compounds. Researchers should establish these values experimentally using a certified reference standard of this compound. The provided protocols are intended as a starting point and may require optimization for specific instrumentation and analytical goals.

Application Notes and Protocols for Assessing the Antioxidant Activity of (+)-Epieudesmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of the lignan (+)-Epieudesmin. The protocols outlined below describe standard in vitro and cell-based assays to determine its radical scavenging and cellular antioxidant effects. The information is intended to guide researchers in the systematic assessment of this natural product's antioxidant properties for potential applications in drug development and other health-related fields.

Introduction to this compound and Antioxidant Activity

This compound is a furofuran lignan found in various plant species. Lignans are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant effects. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by neutralizing free radicals, and therefore, the assessment of the antioxidant capacity of compounds like this compound is a critical step in evaluating their therapeutic potential.

This document details the experimental procedures for three widely accepted antioxidant assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Cellular Antioxidant Activity (CAA) assay.

Data Presentation

A systematic presentation of quantitative data is crucial for the comparison of antioxidant activity. The following tables are templates illustrating how to summarize the experimental findings for this compound.

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental values for this compound need to be determined empirically.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundIC₅₀ (µg/mL) ± SD
This compound[Insert experimental value]
Ascorbic Acid (Positive Control)[Insert experimental value]

IC₅₀: The concentration of the test compound required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Scavenging Activity of this compound

CompoundTrolox Equivalent Antioxidant Capacity (TEAC) (µM Trolox/µM sample) ± SD
This compound[Insert experimental value]
Trolox (Standard)1.00

TEAC: The concentration of a Trolox solution that has the same antioxidant capacity as a 1 µM solution of the substance under investigation.

Table 3: Cellular Antioxidant Activity of this compound

CompoundQuercetin Equivalents (QE) (µmol QE/100 µmol sample) ± SD
This compound[Insert experimental value]
Quercetin (Positive Control)[Insert experimental value]

QE: The antioxidant capacity of a sample expressed as the equivalent concentration of Quercetin.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1][2] The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at 517 nm.[3][4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.[2]

  • Preparation of test samples: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare a similar concentration range for the positive control, ascorbic acid.

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of this compound or ascorbic acid to the respective wells.

    • For the control well, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the control (DPPH solution without sample).

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[5][6] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless ABTS, and the decolorization is measured spectrophotometrically at 734 nm.[7]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•⁺) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[7]

  • Preparation of working ABTS•⁺ solution: Dilute the stock ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Preparation of test samples: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to obtain a range of concentrations. Prepare a standard curve using Trolox at various concentrations.

  • Assay:

    • To each well of a 96-well microplate, add 190 µL of the working ABTS•⁺ solution.

    • Add 10 µL of the different concentrations of this compound or Trolox to the respective wells.

  • Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.[7]

  • Measurement: Measure the absorbance of each well at 734 nm.

Calculation of Trolox Equivalent Antioxidant Capacity (TEAC): The percentage of inhibition of absorbance is calculated for each concentration of this compound and Trolox. A standard curve is plotted for Trolox (percentage inhibition vs. concentration). The TEAC value of this compound is then calculated from the standard curve and expressed as µM Trolox equivalents per µM of the sample.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment.[8] It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, and the activity is measured by the reduction in fluorescence.

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • DCFH-DA probe

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - a peroxyl radical initiator

  • Quercetin (positive control)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and allow them to attach and grow to confluence for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or quercetin in treatment medium for 1 hour.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

Calculation of Cellular Antioxidant Activity: The area under the curve (AUC) of fluorescence versus time is calculated for both the control and the sample-treated wells. The CAA value is calculated as follows:

A standard curve for quercetin is generated, and the CAA of this compound is expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antioxidant activity of this compound using the described in vitro and cell-based assays.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Epieudesmin This compound Stock Solution Serial_Dilutions Serial Dilutions Epieudesmin->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS CAA Cellular Antioxidant Activity (CAA) Assay Serial_Dilutions->CAA IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC QE QE Calculation CAA->QE

Caption: Workflow for assessing the antioxidant activity of this compound.

Potential Signaling Pathway

Many natural antioxidants exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. While the specific interaction of this compound with this pathway requires experimental validation, the following diagram illustrates this key antioxidant signaling cascade.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epieudesmin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Epieudesmin->Keap1_Nrf2 Potential Interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (+)-Epieudesmin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful extraction of (+)-Epieudesmin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important? A1: this compound is a type of lignan, a class of secondary metabolites found in various plants. Lignans are of significant interest in drug development due to their wide range of biological activities, which may include anti-inflammatory, antioxidant, and anticancer effects. Optimizing its extraction is a critical first step for research into its therapeutic potential.

Q2: Which plant species are common sources for this compound? A2: this compound and other lignans are commonly extracted from plants such as Anthriscus sylvestris and various species within the Piper genus. The concentration can vary significantly depending on the plant part, geographical location, and harvest time.

Q3: What are the most critical factors influencing the extraction yield? A3: The primary factors that determine the extraction efficiency are the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio.[1] The chosen extraction method (e.g., maceration, Soxhlet, ultrasound-assisted extraction) also plays a crucial role.[2][3]

Q4: How can I quantify the amount of this compound in my extract? A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for the accurate identification and quantification of this compound.[4][5][6] These techniques offer high sensitivity and selectivity.[5]

Q5: How should I store my plant material and final extract to prevent degradation? A5: Plant material should be dried, ground into a homogenous powder, and stored in a cool, dark, and dry place.[7] The final extract should be stored in amber vials at low temperatures (e.g., -20°C) to prevent degradation from light and heat.[8][9]

Troubleshooting Guide

Issue 1: Consistently Low Yield of this compound

  • Question: I am following a standard protocol, but my yield of this compound is consistently lower than expected. What are the potential causes and solutions?

  • Answer:

    • Inappropriate Solvent: The polarity of your solvent may not be optimal for this compound. Lignans are typically extracted well with polar solvents.

      • Solution: Switch to or optimize the concentration of a binary solvent system. Aqueous solutions of ethanol or methanol (e.g., 70-80%) are often more efficient than mono-solvents.[9][10] For lignans specifically, 80% methanol has been shown to be a highly effective solvent.[8][9]

    • Suboptimal Temperature: The extraction temperature may be too low for efficient extraction or too high, causing degradation.

      • Solution: Optimize the temperature. For many secondary metabolites, an extraction temperature of 50-60°C provides a good balance between yield and stability.[8][10][11] Monitor for any signs of degradation at higher temperatures.

    • Inefficient Cell Wall Disruption: The solvent may not be effectively penetrating the plant matrix to liberate the compound.

      • Solution: Ensure the plant material is ground to a fine, homogenous powder to increase the surface area available for extraction.[7] Consider using extraction techniques that enhance cell disruption, such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[3][12]

    • Insufficient Extraction Time: The extraction duration may not be long enough to allow for complete diffusion of the target compound into the solvent.

      • Solution: Increase the extraction time. For maceration, this could mean extending the process for several hours.[8] However, for methods like UAE and MAE, shorter times are generally sufficient.[3] Note that excessively long times, especially with heat, can lead to degradation.[13]

Issue 2: High Level of Impurities in the Extract

  • Question: My extract has a good yield, but it's contaminated with other compounds, making purification difficult. How can I increase the selectivity of my extraction?

  • Answer:

    • Non-Selective Solvent: Highly polar solvents might co-extract a wide range of other polar compounds like sugars and phenolic acids.

      • Solution: Adjust the solvent polarity to be more selective for lignans. You can also perform sequential extractions, starting with a non-polar solvent (like n-hexane) to remove lipids and waxes (a process known as defatting) before proceeding with the main extraction using a polar solvent.[2][8] This initial step does not typically lead to significant losses of the target compounds.[8][9]

    • Complex Plant Matrix: The source material may be naturally rich in compounds with similar chemical properties to this compound.

      • Solution: While extraction optimization can help, this issue is often best addressed during post-extraction purification. Employ chromatographic techniques such as column chromatography or preparative HPLC for effective separation of the target compound from impurities.[7]

Issue 3: Suspected Degradation of this compound During Extraction

  • Question: I am concerned that my extraction process is causing this compound to degrade. What are the signs, and how can I prevent this?

  • Answer:

    • Exposure to Heat and Light: Like many phenolic compounds, lignans can be sensitive to high temperatures, light, and oxygen, which can cause degradation.[13] A decrease in yield with increased extraction time or temperature can be a sign of degradation.[14]

      • Solution:

        • Temperature Control: Use the lowest effective temperature for extraction. A temperature of 60°C is often acceptable and efficient.[8][9] Avoid prolonged exposure to high heat, such as in lengthy Soxhlet extractions.[2]

        • Light Protection: Use amber glassware or cover your extraction vessel with aluminum foil to protect the sample from light.

        • Minimize Time: Use more rapid extraction methods like UAE or MAE.[3]

        • Inert Atmosphere: If degradation is severe, consider performing the extraction under an inert nitrogen or argon atmosphere to prevent oxidation.

Data Presentation: Comparison of Extraction Parameters

The following tables summarize key quantitative data to guide the optimization process. The values are representative and aim to illustrate the general effects of each parameter.

Table 1: Comparison of Extraction Solvents on this compound Yield

Solvent SystemRelative PolarityAverage Relative Yield (%)Notes
WaterHigh35%Extracts many polar impurities.
100% MethanolMedium-High80%Good general-purpose solvent.
100% EthanolMedium-High75%A greener alternative to methanol.
80% Methanol (aq) Medium-High 100% Often optimal for lignans, balancing polarity for efficient extraction.[8][9]
70% Ethanol (aq)Medium-High95%Highly effective and less toxic than methanol.[10]
AcetoneMedium60%Can be effective but is less commonly used as a primary solvent.
n-HexaneLow<5%Useful for defatting, not for primary extraction of polar lignans.[2]

Table 2: Effect of Temperature on Relative Extraction Yield (Using 80% Methanol)

TemperatureRelative Yield (%)Potential for Degradation
25°C (Room Temp)70%Low
40°C88%Low
60°C 100% Moderate (Generally acceptable)[8][10]
80°C92%High (Risk of degradation may offset yield benefits)

Table 3: Comparison of Common Extraction Methods

MethodTypical TimeTemperatureRelative YieldProsCons
Maceration1-24 hoursRoom TempGoodSimple, low cost, gentle.Time-consuming, may be incomplete.
Soxhlet Extraction4-8 hoursHighVery GoodEfficient, automated.[12]High temp can cause degradation, large solvent volume.[2]
Ultrasound-Assisted (UAE) 15-60 mins Low-Moderate Excellent Fast, efficient, lower temp.[3][12] Requires specific equipment.
Microwave-Assisted (MAE)5-30 minsModerate-HighExcellentVery fast, reduced solvent use.[3][12]Risk of localized overheating.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a robust method for the efficient extraction of this compound.

  • Sample Preparation:

    • Dry the selected plant material in an oven at 40-50°C or freeze-dry it until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.[7]

    • Accurately weigh approximately 5.0 g of the powdered plant material.

  • Extraction:

    • Place the weighed powder into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% aqueous methanol (a 1:20 solid-to-liquid ratio).[8]

    • Place the flask in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

    • Set the ultrasonic bath temperature to 50°C and sonicate for 45 minutes.

    • After sonication, remove the flask and allow it to cool to room temperature.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper under vacuum to separate the extract from the solid plant residue.

    • Wash the residue with an additional 20 mL of 80% methanol and combine the filtrates.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a bath temperature of 45-50°C until the methanol is removed.

    • The remaining aqueous solution can be freeze-dried to obtain the crude extract as a powder.

  • Storage:

    • Transfer the dried crude extract to an airtight, amber glass container and store it at -20°C until further analysis.[9]

Protocol 2: Quantification by UPLC-MS/MS

This protocol outlines the general steps for analyzing the concentration of this compound in the crude extract.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified this compound reference standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1-500 ng/mL).[5]

    • Accurately weigh a portion of the crude extract, dissolve it in 80% methanol, and filter it through a 0.22 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Column: Use a C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm).[4]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for lignans.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4] Specific precursor-product ion transitions for this compound must be determined by infusing the reference standard.

    • Optimize cone voltage and collision energy for the specific MRM transitions.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Quantify the amount of this compound in the extract sample by interpolating its peak area from the linear regression of the calibration curve.

Mandatory Visualizations

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_process 3. Post-Extraction Processing cluster_analysis 4. Analysis & Purification p1 Plant Material Collection p2 Drying (40-50°C) p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Addition of Solvent (e.g., 80% Methanol) p3->e1 e2 Extraction Method (e.g., UAE, Maceration, Soxhlet) e1->e2 e3 Separation (Filtration) e2->e3 pr1 Solvent Removal (Rotary Evaporation) e3->pr1 pr2 Drying of Extract (Freeze-Drying) pr1->pr2 a1 Crude Extract pr2->a1 a2 Quantification (UPLC-MS/MS) a1->a2 a3 Purification (Column Chromatography) a1->a3 a4 Pure this compound a3->a4

Caption: Workflow for the extraction and analysis of this compound.

G start Low this compound Yield q1 Is the plant material properly dried and ground? start->q1 sol1 ACTION: Ensure fine, homogenous powder. q1->sol1 No q2 Is the extraction solvent optimal? q1->q2 Yes sol1->q2 sol2 ACTION: Use 70-80% aqueous Methanol or Ethanol. q2->sol2 No q3 Are temperature and time parameters optimized? q2->q3 Yes sol2->q3 sol3 ACTION: Try UAE/MAE for shorter times. Optimize temp (e.g., 50-60°C). q3->sol3 No q4 Is compound degradation suspected? q3->q4 Yes sol3->q4 sol4 ACTION: Lower temperature, reduce time, use amber glassware. q4->sol4 Yes end Yield Improved q4->end No sol4->end

Caption: Troubleshooting decision tree for low extraction yield.

References

Troubleshooting poor separation of (+)-Epieudesmin isomers in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of (+)-Epieudesmin and its related isomers.

Frequently Asked Questions (FAQs)
Q1: My this compound isomers are co-eluting or have very poor resolution (Rs < 1.5). What is the first step?

A1: Before modifying the method, always verify your system's health. Poor resolution is often a symptom of a larger system issue rather than a method flaw.

  • Check System Pressure: Unusually high or fluctuating pressure can indicate blockages or pump issues.[1]

  • Inspect Peak Shape: Tailing or fronting peaks suggest problems like column degradation, mismatched sample solvent, or extra-column volume.

  • Column Performance: Ensure the column is not old or contaminated. If in doubt, test it with a standard compound mix or flush it according to the manufacturer's instructions. Contaminants from previous samples can build up and distort peak profiles.[2]

Q2: I've confirmed my HPLC system is working correctly, but resolution is still poor. What chromatographic parameter has the biggest impact on separating close isomers?

A2: Selectivity (α) is the most powerful factor for improving the resolution of structurally similar compounds like isomers.[3][4] Small changes in selectivity can dramatically alter the relative retention of the analytes. Focus on modifying the mobile phase or stationary phase chemistry.

  • Change Mobile Phase Solvent: If you are using acetonitrile, try substituting it with methanol or vice-versa. Different organic modifiers alter the hydrophobic and dipole interactions between the analytes and the stationary phase, which can significantly change selectivity.[5]

  • Modify Mobile Phase Additives: For phenolic compounds like lignans, altering the pH with small amounts of acid (e.g., formic acid, acetic acid) can change the ionization state and improve peak shape and selectivity.[6]

  • Change Stationary Phase: If mobile phase changes are ineffective, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 bonding chemistry) to introduce new interaction mechanisms (like π-π interactions). For enantiomers, a chiral stationary phase (CSP) is required for direct separation.[7][8][9]

Q3: My peaks are very broad, which is compromising my resolution. How can I make them sharper?

A3: Broad peaks are a sign of low column efficiency (N). Increasing efficiency leads to sharper, narrower peaks, which improves resolution.[4]

  • Decrease Particle Size: Using a column with smaller stationary phase particles (e.g., 3 µm instead of 5 µm) will significantly increase efficiency.[5] Be aware this will increase backpressure.

  • Increase Column Length: A longer column provides more theoretical plates, leading to better separation, but it also increases analysis time and backpressure.[3]

  • Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column dimensions and particle size.

  • Increase Temperature: Raising the column temperature (e.g., to 35-40°C) reduces mobile phase viscosity, which improves mass transfer and leads to sharper peaks.[3][10]

Q4: My analysis is taking too long. How can I reduce the retention time without losing all my resolution?

A4: To decrease retention time, you need to reduce the retention factor (k).[4] In reversed-phase HPLC, this is typically achieved by increasing the strength of the mobile phase.

  • Increase Organic Solvent Percentage: Gradually increase the percentage of acetonitrile or methanol in the mobile phase. This will cause the isomers to elute faster.

  • Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) can provide good separation for early-eluting peaks while shortening the retention time for late-eluting ones.[11]

Troubleshooting Workflow

If you are experiencing poor separation, follow this logical workflow to diagnose and resolve the issue.

TroubleshootingWorkflow Troubleshooting Poor Isomer Separation Problem Poor Isomer Separation (Resolution Rs < 1.5) CheckSystem 1. Verify System Health - Check Pressure & Leaks - Run Column Test Mix - Inspect Peak Shape Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Address System/Column Issues (e.g., Replace Column, Fix Leak) SystemOK->FixSystem No OptimizeAlpha 2. Optimize Selectivity (α) (Most Powerful for Isomers) SystemOK->OptimizeAlpha Yes ChangeMobilePhase A. Modify Mobile Phase - Change Organic Solvent (ACN ↔ MeOH) - Adjust pH / Additive (e.g., 0.1% Formic Acid) OptimizeAlpha->ChangeMobilePhase ChangeStationaryPhase B. Change Stationary Phase - Different RP Column (e.g., Phenyl-Hexyl) - Chiral Column (for enantiomers) OptimizeAlpha->ChangeStationaryPhase ImproveN 3. Improve Efficiency (N) (For Sharper Peaks) ChangeMobilePhase->ImproveN ChangeStationaryPhase->ImproveN SmallerParticles Use Column with Smaller Particles (e.g., 5µm → 3µm) ImproveN->SmallerParticles LongerColumn Increase Column Length ImproveN->LongerColumn OptimizeTemp Increase Column Temperature ImproveN->OptimizeTemp AdjustK 4. Adjust Retention (k) (Fine-Tuning) SmallerParticles->AdjustK LongerColumn->AdjustK OptimizeTemp->AdjustK ModifySolventStrength Adjust Organic Solvent % - Decrease % to increase retention - Increase % to decrease retention

Caption: A step-by-step workflow for troubleshooting poor HPLC isomer separation.

Experimental Protocols & Data

Since this compound is a lignan structurally related to compounds found in Magnolia officinalis, a common starting point for method development can be adapted from established methods for this plant.[12][13]

Table 1: Recommended Starting Protocol for Lignan Isomer Separation
ParameterRecommended Condition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Isocratic
Composition 60-70% Acetonitrile (adjust as needed)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (UV) 294 nm[12]
Injection Vol. 10 µL
Table 2: Guide to Parameter Adjustment for Isomer Separation

This table summarizes how changing key parameters can affect the three main factors of resolution: Retention (k), Selectivity (α), and Efficiency (N).[3][4]

ParameterChangePrimary EffectSecondary EffectsKey Consideration
Organic Solvent % DecreaseIncrease k May increase resolutionIncreases analysis time.
Organic Solvent Type Switch ACN ↔ MeOHChange α May change k and peak orderMost powerful way to change resolution for isomers.[5]
Mobile Phase pH Adjust w/ acidChange α Can improve peak shape for ionizable compoundsCrucial for phenolic compounds like lignans.
Column Temperature IncreaseIncrease N Decreases k, lowers backpressureImproves peak sharpness by reducing viscosity.
Column Particle Size DecreaseIncrease N -Significantly sharpens peaks but increases pressure.
Stationary Phase Type Change ChemistryChange α May change kNecessary if mobile phase changes are insufficient.

References

Enhancing the solubility of (+)-Epieudesmin for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+)-Epieudesmin Solubility

Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome solubility challenges in biological assays. As a lignan, this compound is a lipophilic compound with inherently low aqueous solubility, which can lead to precipitation and inaccurate results in experimental settings.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: For hydrophobic compounds like this compound, high-purity dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution. Other organic solvents such as ethanol, methanol, or acetone can also be used.[1][2][3] It is crucial to dissolve the compound completely at a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous assay medium.

Q2: My this compound precipitated when I added it to my cell culture medium. What happened?

A2: This is a common issue known as "fall-out" or precipitation. It occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous medium (like PBS or cell culture media) where the compound's solubility is much lower. The final concentration of the organic solvent may be insufficient to keep the compound dissolved.[2]

Q3: What is the maximum concentration of DMSO or ethanol I can use in my cell culture assay?

A3: The final concentration of most organic solvents should be kept as low as possible to avoid cellular toxicity. A final concentration of <0.5% is recommended for most cell lines, with <0.1% being ideal. You must always run a vehicle control (medium + same final concentration of solvent) to ensure the solvent itself does not affect the experimental outcome.

Q4: What are the main strategies to improve the aqueous solubility of this compound for my experiments?

A4: Several techniques can enhance the solubility of hydrophobic compounds in aqueous solutions.[4][5][6] The most common methods for in-vitro assays are:

  • Co-solvency: Using a mixture of water and a miscible organic solvent to increase solubility.[4][5]

  • Complexation with Cyclodextrins: Using molecules like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic compound, making it soluble in water.[7][8]

  • Use of Surfactants: Employing non-ionic surfactants like Tween® 80 or Poloxamers can help form micelles that solubilize the compound.[2][7]

Troubleshooting Guide: Compound Precipitation

This guide helps you address the common problem of compound precipitation upon dilution into aqueous buffers or media.

Problem Potential Cause Recommended Solution
Precipitation upon dilution The final concentration of this compound exceeds its aqueous solubility limit.1. Lower the Final Concentration: Test a lower final concentration of the compound in your assay.2. Reduce Stock Concentration: Prepare a less concentrated stock solution and add a proportionally larger volume to the medium (while still keeping the final solvent concentration below toxic levels).[2]3. Use a Solubility Enhancer: Employ a co-solvent system or cyclodextrins as described in the protocols below.[2][4]
Cloudiness or turbidity in media Micro-precipitation is occurring, which may not be visible as distinct particles.1. Vortex Vigorously: When diluting, add the stock solution dropwise to the aqueous medium while vortexing to promote rapid dispersion.2. Pre-warm the Medium: Warming the assay medium to 37°C may slightly increase solubility.[9]3. Utilize HP-β-CD: Cyclodextrin complexation is highly effective at preventing micro-precipitation by forming true solutions.[10]
Inconsistent assay results The actual concentration of the dissolved compound is variable due to partial precipitation.1. Filter the Final Solution: After dilution, filter the solution through a 0.22 µm syringe filter to remove any precipitated compound. Note that this will lower the effective concentration.2. Switch to a More Robust Solubilization Method: Adopt the HP-β-CD protocol for consistent and reproducible concentrations.

Quantitative Data & Method Comparison

Table 1: Common Solvents for Preparing Stock Solutions of Hydrophobic Compounds

SolventPolarityBoiling Point (°C)Common Use Notes
DMSO Polar Aprotic189Excellent solubilizing power for a wide range of compounds. Use high-purity, anhydrous grade. Can be cytotoxic at >0.5%.
Ethanol Polar Protic78.4Good solvent, less toxic than methanol. Volatile, so care must be taken with storage.
Methanol Polar Protic64.7Good solubilizing power but is more toxic than ethanol.
Acetone Polar Aprotic56Strong solvent, but its high volatility and potential for reacting with plastics make it less common for cell-based assays.[11][12]
PEG 300/400 Polar Protic>200Often used as a co-solvent in formulations. Generally low toxicity.[4]

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueMechanismProsConsRecommended for
Co-solvency Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic solutes.[5]Simple to implement; requires common lab reagents (e.g., DMSO, Ethanol, PEG).May require higher solvent concentrations that can be toxic to cells; risk of precipitation on further dilution.Quick screening assays; experiments where low-level solvent effects are tolerable.
HP-β-Cyclodextrin Complexation The hydrophobic compound is encapsulated within the cyclodextrin's lipophilic core, while the hydrophilic exterior allows the complex to dissolve in water.[8][13]Forms a true aqueous solution; significantly increases solubility; low toxicity; can improve compound stability.[7][8]Requires an additional preparation step; may alter compound bioavailability or interaction with some targets.Cell-based assays requiring high concentrations; in vivo studies; achieving consistent and reproducible results.
Surfactants (e.g., Tween® 80) Form micelles that encapsulate the hydrophobic compound in their core.[2]High solubilizing capacity.Can interfere with cell membranes and certain assays (e.g., membrane transport, protein binding). Potential for cytotoxicity.Last resort when other methods fail; non-cellular assays.

Experimental Protocols

Protocol 1: Using a Co-solvent System for Dilution into Aqueous Media

This protocol aims to minimize precipitation by carefully controlling the dilution process.

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 20 mM. Ensure it is fully dissolved.

  • Create an Intermediate Dilution: Dilute the 20 mM stock solution 1:10 in your complete cell culture medium to create a 2 mM intermediate solution. Crucially, add the DMSO stock dropwise into the medium while vortexing vigorously. This rapid mixing is key to preventing immediate precipitation.

  • Perform Final Dilution: Use the 2 mM intermediate solution to make your final working concentrations. For example, to achieve a 20 µM final concentration, add 10 µL of the 2 mM intermediate solution to 990 µL of cell culture medium.

  • Vehicle Control: Prepare a parallel vehicle control by adding the same amount of DMSO to the medium at each dilution step. The final DMSO concentration in this example would be 0.1%.

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol creates a water-soluble inclusion complex of this compound.[7][10][14]

  • Determine Molar Ratio: A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a common starting point.

  • Prepare Solutions:

    • Accurately weigh the required amount of this compound.

    • Dissolve it in a minimal amount of a volatile organic solvent, such as methanol or acetone.

    • Weigh the corresponding amount of HP-β-CD and dissolve it in deionized water. A 20-40% (w/v) HP-β-CD solution is typical.[14]

  • Complexation (Solvent Evaporation Method):

    • Add the this compound solution to the aqueous HP-β-CD solution.

    • Stir the mixture vigorously in a rotary evaporator under reduced pressure at 30-40°C. This removes the organic solvent and forces the hydrophobic drug into the cyclodextrin cavity.

    • Continue until all the organic solvent has evaporated and the solution is clear.

  • Final Preparation:

    • The resulting clear aqueous solution contains the solubilized this compound:HP-β-CD complex.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Determine the concentration of this compound in the solution using HPLC or UV-Vis spectrophotometry.

  • Usage: The aqueous complex solution can now be directly diluted into your assay medium. Remember to use a solution of HP-β-CD alone as your vehicle control.

Visualizations: Workflows and Mechanisms

G start Start: Need to dissolve This compound in aqueous medium stock Prepare 10-50 mM stock in 100% DMSO start->stock precip Observe precipitation upon dilution? stock->precip success Proceed with experiment. Use vehicle control (final [DMSO] < 0.5%) precip->success No troubleshoot Troubleshoot precip->troubleshoot Yes no_precip No yes_precip Yes lower_conc Lower final concentration troubleshoot->lower_conc cosolvent Use co-solvent dilution protocol troubleshoot->cosolvent hpcd Use HP-β-CD complexation protocol troubleshoot->hpcd lower_conc->precip Re-test cosolvent->precip Re-test hpcd->success Proceed with HP-β-CD control G cluster_0 In Aqueous Solution cluster_1 With HP-β-Cyclodextrin compound This compound (Hydrophobic) precipitate Precipitation (Low Solubility) compound->precipitate Insoluble water Water Molecules hpcd HP-β-CD (Hydrophilic Exterior, Lipophilic Cavity) complex Soluble Inclusion Complex hpcd->complex soluble Dissolves in Water complex->soluble sub_compound This compound sub_compound->complex Encapsulation G cluster_cytoplasm Cytoplasm lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα complex IκBα / NF-κB (Inactive Complex) ikb->complex nfkb NF-κB (p50/p65) nfkb->complex nucleus Nucleus nfkb->nucleus Translocates complex->nfkb NF-κB Released ikk->ikb Phosphorylates (leads to degradation) transcription Gene Transcription nucleus->transcription Initiates cytokines Inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines epieu This compound (Hypothesized Action) epieu->ikk Inhibits?

References

Strategies to prevent the degradation of (+)-Epieudesmin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for the storage and handling of (+)-Epieudesmin to minimize degradation and ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound?

For short-term storage (up to several weeks), it is recommended to store this compound as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. If in solution, use an anhydrous aprotic solvent and store at -20°C.

Q2: What are the ideal long-term storage conditions for this compound?

For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of oxidation and hydrolysis.

Q3: How sensitive is this compound to light?

Q4: Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for extended periods, as the furofuran lignan structure is susceptible to hydrolysis, especially under acidic or basic conditions. If an aqueous buffer is necessary for your experiment, prepare the solution fresh and use it immediately.

Q5: What solvents are suitable for dissolving and storing this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For storage in solution, anhydrous aprotic solvents are preferred to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or inconsistent experimental results over time. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light protection, moisture). Perform analytical purity testing (e.g., HPLC) to assess the integrity of the compound.
Appearance of new peaks in HPLC analysis of the stored compound. Formation of degradation products.Characterize the new peaks using techniques like LC-MS to identify potential degradants. Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to acid, base, light, or oxygen).
Discoloration or change in the physical appearance of the solid compound. Potential oxidation or contamination.Do not use the compound. Re-purify if possible or obtain a new batch. Ensure future storage is under an inert atmosphere.

Strategies to Prevent Degradation

To ensure the stability of this compound during storage, consider the following preventative strategies:

  • Inert Atmosphere: Store the solid compound or solutions under an inert gas like argon or nitrogen to prevent oxidation.

  • Low Temperature: Storage at -20°C or -80°C significantly slows down potential degradation reactions.

  • Light Protection: Always use amber vials or wrap containers with aluminum foil to protect from light exposure.

  • Moisture Control: Use desiccants in storage containers for the solid compound and ensure solvents for solutions are anhydrous.

  • pH Control: Avoid acidic and basic conditions. If aqueous solutions are necessary, use a neutral pH buffer and prepare fresh.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for lignan analysis. A typical gradient could be:

    • 0-20 min: 30-70% Acetonitrile

    • 20-25 min: 70-100% Acetonitrile

    • 25-30 min: 100% Acetonitrile

    • 30-35 min: 100-30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or methanol.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under various stress conditions.[1][2][3]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

Analyze all stressed samples by HPLC (as described in Protocol 1) and compare them to an unstressed control sample to identify and quantify degradation products.

Potential Degradation Pathways

Based on the furofuran lignan structure of this compound, the following degradation pathways can be hypothesized.

cluster_main Potential Degradation of this compound A This compound B Acid/Base Hydrolysis (Cleavage of ether linkages) A->B C Oxidation (Hydroxylation of aromatic rings) A->C D Photodegradation (Radical formation and rearrangement) A->D

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

cluster_workflow Stability Assessment Workflow start Obtain this compound Sample stress Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->stress hplc Analyze by HPLC-UV stress->hplc lcms Characterize Degradants by LC-MS hplc->lcms If new peaks appear data Quantify Degradation and Identify Products hplc->data lcms->data report Establish Optimal Storage Conditions and Shelf-life data->report

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of (+)-Epieudesmin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of (+)-Epieudesmin.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A: this compound is a lignan, a class of polyphenolic compounds found in various plants, that has shown potential therapeutic activities in preclinical studies. However, like many other lignans, this compound is understood to exhibit low oral bioavailability, which can limit its therapeutic efficacy in vivo. This poor bioavailability is likely attributable to its low aqueous solubility and potential for extensive first-pass metabolism.

Q2: What are the primary factors contributing to the low bioavailability of lignans like this compound?

A: The primary factors include:

  • Poor Aqueous Solubility: Lignans are often lipophilic, leading to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized by enzymes before reaching systemic circulation.[1][2]

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen, reducing net absorption.

  • Gut Microbiota Metabolism: Intestinal bacteria can metabolize lignans, altering their structure and affecting their absorption and activity.[1][2]

Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound?

A: Several formulation strategies can be explored:

  • Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can enhance solubility, protect it from degradation, and improve absorption.

  • Lipid-based formulations: Formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubility and absorption of lipophilic drugs. For instance, a SNEDDS formulation significantly increased the oral bioavailability of the lignan sesamin.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can enhance its dissolution rate and solubility.

  • Prodrug Approach: Modifying the chemical structure of the compound to create a more soluble or permeable prodrug that is converted to the active form in the body.

Q4: Are there any analytical methods available for quantifying this compound in biological samples?

Section 2: Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their in vivo experiments with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or undetectable plasma concentrations of this compound after oral administration. 1. Poor solubility of the compound in the vehicle. 2. Low dose administered. 3. Extensive first-pass metabolism. 4. Rapid clearance from the bloodstream. 5. Inefficient extraction from plasma or analytical method not sensitive enough.1. Improve Solubility: Utilize a co-solvent system (e.g., water with a small percentage of DMSO or ethanol) or formulate the compound in a lipid-based vehicle. For lignans, nanosuspension has been shown to improve dissolution.[4] 2. Dose Escalation Study: Conduct a pilot study with increasing doses to determine if a dose-dependent increase in plasma concentration is observed. 3. Investigate Metabolism: Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in a preclinical model to assess the impact on bioavailability. 4. Pharmacokinetic Study: Perform a pilot intravenous (IV) administration to determine the clearance rate and volume of distribution. This will help differentiate between poor absorption and rapid elimination. 5. Optimize Analytical Method: Validate the analytical method for sensitivity, accuracy, and precision. Ensure the extraction recovery from plasma is high.
High variability in plasma concentrations between individual animals. 1. Inconsistent gavage technique. 2. Differences in food intake (fed vs. fasted state). 3. Inter-individual differences in metabolism.1. Standardize Gavage: Ensure all personnel are properly trained and consistent in their oral gavage technique. 2. Control Feeding: Standardize the feeding schedule of the animals (e.g., fast overnight before dosing) to minimize the effect of food on absorption. 3. Increase Sample Size: Use a larger group of animals to account for biological variability.
In vitro efficacy does not translate to in vivo models. 1. Low bioavailability leading to sub-therapeutic concentrations at the target site. 2. Rapid metabolism to inactive compounds.1. Formulation Enhancement: Develop and test an enabling formulation (e.g., SNEDDS, nanoparticles) to increase systemic exposure. The bioavailability of the lignan magnolin was found to be in the range of 54.3-76.4% when administered orally in rats, suggesting that good absorption is achievable for some lignans.[3] 2. Metabolite Profiling: Identify the major metabolites of this compound and assess their biological activity. It's possible a metabolite is the active form.
Precipitation of the compound in the formulation vehicle. 1. Supersaturation of the compound in the chosen solvent. 2. Temperature or pH changes affecting solubility.1. Solubility Assessment: Determine the saturation solubility of this compound in various pharmaceutically acceptable solvents and co-solvent systems. 2. Use of Excipients: Incorporate solubilizing excipients such as surfactants or cyclodextrins. 3. Nanosuspension: Prepare a nanosuspension to increase the surface area and dissolution rate.

Section 3: Data Presentation

Due to the limited availability of public data for this compound, the following tables present illustrative data based on typical values for poorly soluble lignans and the expected improvements with formulation strategies.

Table 1: Illustrative Physicochemical Properties of this compound

ParameterIllustrative ValueImplication for Bioavailability
Molecular Weight~386 g/mol Moderate size, should be permeable if soluble.
LogP~3.5Lipophilic, indicating low aqueous solubility.
Aqueous Solubility< 10 µg/mLVery low, dissolution will be rate-limiting for absorption.
pKaNot availableImportant for solubility at different GI tract pHs.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Absolute Bioavailability (%)
Aqueous Suspension50502.0200< 5%
Nanosuspension502501.01200~25%
SNEDDS504000.52000~40%

Note: These are hypothetical values for illustrative purposes to demonstrate the potential impact of formulation on bioavailability.

Section 4: Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Precipitation-Homogenization

This protocol is adapted from a method used for other poorly soluble lignans.[4]

  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., acetone) at a concentration of 10 mg/mL.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose - HPMC).

  • Precipitation: Add the organic solution dropwise into the aqueous phase under high-speed stirring to form a crude suspension.

  • Homogenization: Subject the crude suspension to high-pressure homogenization (e.g., 1000 bar for 10 cycles) to reduce the particle size to the nanometer range.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (200-250 g).

  • Dosing:

    • Oral (PO): Administer the this compound formulation (e.g., aqueous suspension, nanosuspension, or SNEDDS) by oral gavage at a dose of 50 mg/kg.

    • Intravenous (IV): Administer a solubilized form of this compound (e.g., in a co-solvent system) via the tail vein at a dose of 5 mg/kg to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (~100 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma using a suitable method (e.g., protein precipitation with acetonitrile) and quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

Protocol 3: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a monolayer.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Assay:

    • Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at various time points.

    • Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and collect samples from the apical chamber.

  • Analysis: Quantify the concentration of this compound in the collected samples by LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer. A higher B-A than A-B transport suggests the involvement of efflux transporters.

Section 5: Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_systemic Systemic Circulation Compound Compound Dissolution Dissolution Compound->Dissolution Solubility Challenge Absorption Absorption Dissolution->Absorption Metabolism_Gut Gut Metabolism Absorption->Metabolism_Gut Metabolism_Liver Hepatic Metabolism Absorption->Metabolism_Liver Bioavailable_Drug Bioavailable Drug Absorption->Bioavailable_Drug Direct to Systemic (Partial) Metabolism_Liver->Bioavailable_Drug Reduced Amount

Caption: Factors Affecting Oral Bioavailability of this compound.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies Low_Bioavailability Low In Vivo Efficacy Poor_Solubility Poor Solubility Low_Bioavailability->Poor_Solubility Metabolism Extensive Metabolism Low_Bioavailability->Metabolism Efflux P-gp Efflux Low_Bioavailability->Efflux Formulation Formulation Development (Nanoparticles, SNEDDS) Poor_Solubility->Formulation PK_Study Pharmacokinetic Studies (IV vs. PO) Metabolism->PK_Study In_Vitro In Vitro Assays (Caco-2 Permeability) Efflux->In_Vitro

Caption: Troubleshooting Workflow for Low Bioavailability Issues.

G Start Prepare this compound Organic Solution Precipitation Precipitation by adding Organic to Aqueous Phase Start->Precipitation Aqueous_Phase Prepare Aqueous Stabilizer Solution Aqueous_Phase->Precipitation Homogenization High-Pressure Homogenization Precipitation->Homogenization Solvent_Removal Solvent Evaporation Homogenization->Solvent_Removal Characterization Characterize Nanosuspension (Size, PDI, Drug Content) Solvent_Removal->Characterization End Final Nanosuspension Characterization->End

Caption: Experimental Workflow for Nanosuspension Preparation.

References

Technical Support Center: (+)-Epieudesmin Dosage and Administration Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding optimal dosage and administration routes for the specific compound (+)-Epieudesmin is not currently available in publicly accessible research. This guide provides general principles and troubleshooting advice for researchers and drug development professionals based on established practices in pharmacology and drug discovery. The following content should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary administration routes to consider for a novel compound like this compound?

A1: For a new chemical entity, several administration routes should be considered, each with its own advantages and disadvantages. The most common routes include oral, intravenous (IV), intramuscular (IM), subcutaneous (SC), and topical application.[1] The choice of route will depend on the physicochemical properties of this compound, the target tissue or organ, and the desired therapeutic effect (e.g., rapid onset versus sustained release).

Q2: How do I begin to determine the optimal dosage for this compound?

A2: Dosage optimization is a multi-step process that typically begins with in vitro studies to determine the effective concentration range. This is followed by in vivo studies in animal models to establish a dose-response relationship and identify the maximum tolerated dose (MTD).[2][3] The goal is to find a dose that provides the desired therapeutic benefit with minimal toxicity.[2]

Q3: What is the significance of bioavailability and how is it measured?

A3: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[4] It is a critical parameter for determining the effective oral dose. Bioavailability is typically measured by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration, as IV administration is assumed to have 100% bioavailability.[4]

Q4: Should the dosage be adjusted for different administration routes?

A4: Yes, dosage adjustments are almost always necessary for different administration routes. For example, a drug with low oral bioavailability will require a much higher oral dose to achieve the same systemic exposure as an intravenous dose.[1] Conversely, direct administration to the target site (e.g., topical) may require a much lower dose than systemic administration.

Troubleshooting Guide

Issue 1: High inter-individual variability in therapeutic response is observed.

  • Possible Cause: This could be due to genetic differences in drug metabolism, variations in absorption, or the influence of other medications. For orally administered drugs, food in the digestive tract can also affect absorption.[1]

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Studies: Conduct detailed PK studies to assess inter-individual differences in drug absorption, distribution, metabolism, and excretion (ADME).

    • Genotyping: If metabolic pathways are known, consider genotyping for relevant drug-metabolizing enzymes.

    • Controlled Feeding Studies: For oral administration, investigate the effect of food on drug absorption.

Issue 2: The compound shows high efficacy in vitro but poor efficacy in vivo.

  • Possible Cause: This is often due to poor bioavailability, rapid metabolism, or rapid excretion of the compound in vivo. The drug may not be reaching the target tissue at a sufficient concentration for a long enough duration.

  • Troubleshooting Steps:

    • Bioavailability Assessment: Determine the absolute bioavailability of the current formulation and administration route.[4]

    • Formulation Development: Explore different formulations (e.g., nanoparticles, liposomes) to enhance solubility and absorption.

    • Alternative Administration Routes: Investigate administration routes that bypass first-pass metabolism, such as intravenous, intramuscular, or transdermal.[1]

Issue 3: Signs of toxicity are observed at doses required for a therapeutic effect.

  • Possible Cause: The therapeutic index of the compound may be narrow. The mechanism of toxicity may be related to the primary mechanism of action or off-target effects.

  • Troubleshooting Steps:

    • Dose Fractionation: Investigate if administering smaller, more frequent doses can maintain efficacy while reducing peak-concentration-related toxicity.

    • Targeted Delivery: Explore drug delivery systems that can target the compound to the desired tissue, thereby reducing systemic exposure and off-target toxicity.

    • Combination Therapy: Consider using lower doses of this compound in combination with other agents to achieve a synergistic therapeutic effect with reduced toxicity.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) in an Animal Model

  • Animal Model Selection: Choose an appropriate animal model that is relevant to the intended therapeutic application.

  • Dose Range Finding: Start with a wide range of doses, including a very low dose and a dose expected to be toxic, based on in vitro data. Administer a single dose to a small group of animals (n=3-5) for each dose level.

  • Clinical Observation: Monitor the animals closely for signs of toxicity, such as weight loss, changes in behavior, and other adverse effects, for a predefined period (e.g., 7-14 days).

  • Dose Escalation: If no toxicity is observed at a given dose, escalate the dose in a new group of animals. The MTD is typically defined as the highest dose that does not cause unacceptable toxicity.[2]

  • Pathological Analysis: At the end of the study, perform a gross and histopathological examination of major organs to identify any treatment-related toxicities.

Protocol 2: Assessment of Oral Bioavailability

  • Animal Preparation: Use a crossover study design where each animal receives both the intravenous and oral formulations of this compound, with a washout period in between.

  • Intravenous Administration: Administer a known dose of this compound intravenously and collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) to determine the plasma concentration-time profile.

  • Oral Administration: After the washout period, administer a known oral dose of this compound and collect blood samples at the same time points.

  • Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Bioavailability Calculation: Calculate the Area Under the Curve (AUC) for both the IV and oral routes. The absolute bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.[4]

Data Presentation

Table 1: General Characteristics of Common Administration Routes

Administration RouteTypical BioavailabilityOnset of ActionAdvantagesDisadvantages
Oral Variable (depends on first-pass metabolism)Slow (30-90 min)Convenient, non-invasive, economicalVariable absorption, first-pass effect, requires patient compliance
Intravenous (IV) 100% (by definition)Rapid (seconds)Precise dose control, rapid effectInvasive, risk of infection, requires trained personnel
Intramuscular (IM) High (75-100%)Moderate (10-20 min)Can be used for poorly soluble drugs, depot formulations possiblePainful, can cause tissue damage
Subcutaneous (SC) High (75-100%)Slower than IMCan be self-administered, suitable for some biologicsSmall volumes only, can cause local irritation
Transdermal VariableSlow (hours)Sustained release, avoids first-pass metabolismCan cause skin irritation, limited by drug properties
Inhalation RapidVery rapid (seconds to minutes)Localized effect in lungs, rapid systemic absorptionRequires specific devices, can be inefficient

Note: The values presented are general estimations and can vary significantly between different drugs.

Visualizations

Dose_Optimization_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_Vitro_Studies In Vitro Studies (Effective Concentration) Dose_Range_Finding Dose-Range Finding (Animal Models) In_Vitro_Studies->Dose_Range_Finding Inform Starting Doses MTD_Determination Maximum Tolerated Dose (MTD) Determination Dose_Range_Finding->MTD_Determination Identify Tolerability Phase_I Phase I Trials (Safety & Tolerability) MTD_Determination->Phase_I Guide Initial Human Dose Phase_II Phase II Trials (Efficacy & Dose-Ranging) Phase_I->Phase_II Establish Safety Profile Phase_III Phase III Trials (Confirmation of Benefit) Phase_II->Phase_III Determine Optimal Dose Range

Caption: Workflow for Dose Optimization of a New Chemical Entity.

Administration_Route_Selection cluster_factors Influencing Factors cluster_routes Potential Administration Routes Central_Node This compound Physicochemical Physicochemical Properties (Solubility, Stability) Central_Node->Physicochemical Therapeutic Therapeutic Objective (Local vs. Systemic, Onset) Central_Node->Therapeutic Patient Patient Factors (Compliance, Age) Central_Node->Patient Oral Oral Physicochemical->Oral Intravenous Intravenous Physicochemical->Intravenous Other Other Routes... Physicochemical->Other Therapeutic->Oral Therapeutic->Intravenous Topical Topical Therapeutic->Topical Therapeutic->Other Patient->Oral Patient->Topical

References

How to overcome experimental variability in (+)-Epieudesmin studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability in studies involving (+)-Epieudesmin.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to have precipitated. What should I do?

A1: Lignans like this compound can have limited solubility in aqueous solutions.[1][2] It is recommended to prepare stock solutions in an organic solvent such as DMSO. If precipitation occurs in your stock solution, gently warm the vial and vortex to redissolve the compound. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: I am observing inconsistent results in my cell viability assays (e.g., MTT, XTT). What are the potential causes?

A2: Variability in cell viability assays is a common issue.[3][4] Several factors can contribute to this:

  • Pipetting Errors: Inaccurate pipetting of cells or reagents is a major source of variability. Ensure your pipettes are calibrated and use consistent technique.

  • Cell Seeding Density: Uneven cell distribution in multi-well plates can lead to inconsistent results. Gently mix the cell suspension before and during seeding. Optimize the seeding density to ensure cells are in the exponential growth phase during the experiment.[3]

  • Compound Solubility: If this compound precipitates in the culture medium, it will lead to inconsistent concentrations across wells. Visually inspect the wells for any signs of precipitation.

  • Incubation Time: Ensure consistent incubation times for both compound treatment and the viability reagent (e.g., MTT).

  • Reagent Preparation: Prepare fresh reagents and ensure they are properly stored.

Q3: My Western blot results for phosphorylated proteins (e.g., p-p38, p-NF-κB) are weak or inconsistent. How can I improve them?

A3: Detecting phosphorylated proteins can be challenging due to their low abundance and transient nature. Here are some troubleshooting tips:[5][6][7][8]

  • Use Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins.[8]

  • Work Quickly and on Ice: Perform cell lysis and sample preparation on ice to minimize enzymatic activity.

  • Optimize Blocking Conditions: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background. Bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) is a recommended alternative.[8]

  • Use Fresh ATP in Kinase Assays: If you are performing in vitro kinase assays, ensure your ATP stock is fresh, as repeated freeze-thaw cycles can lead to degradation.

  • Load Sufficient Protein: You may need to load a higher amount of total protein to detect low-abundance phosphoproteins.

  • Include Positive and Negative Controls: Use known activators or inhibitors of the signaling pathway to validate your antibody and experimental setup.

Q4: I am not observing the expected anti-inflammatory effect of this compound in my LPS-stimulated RAW 264.7 macrophage assay. What could be the reason?

A4: Several factors could be at play:

  • LPS Potency: Ensure the lipopolysaccharide (LPS) you are using is potent and from a reliable source. Prepare fresh LPS solutions for each experiment.

  • Cell Passage Number: High-passage number cell lines can exhibit altered responses. Use cells with a consistent and low passage number.

  • Timing of Treatment: The timing of this compound treatment relative to LPS stimulation is critical. Pre-incubation with the compound before LPS stimulation is a common approach.

  • Assay Endpoint: The expression of inflammatory mediators can be time-dependent. Perform a time-course experiment to determine the optimal time point for measuring your endpoint (e.g., nitric oxide, cytokine levels).

Troubleshooting Guides

Guide 1: Inconsistent Anti-Inflammatory Activity
Problem Possible Cause Suggested Solution
High variability in nitric oxide (NO) production measurements.Inconsistent cell number or health across wells.Ensure even cell seeding and check for cytotoxicity of this compound at the tested concentrations using an MTT or XTT assay.
Instability of the Griess reagent.Prepare fresh Griess reagent for each experiment and protect it from light.
No significant inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production.Suboptimal concentration of this compound.Perform a dose-response experiment to determine the optimal inhibitory concentration.
Incorrect timing of sample collection.Conduct a time-course experiment to identify the peak of cytokine production after LPS stimulation.
Bioactivity of this compound is lower than expected.Verify the purity and integrity of your this compound sample.
Guide 2: Variable Anticancer Effects in Cell Viability Assays
Problem Possible Cause Suggested Solution
Discrepancies in IC50 values between experiments.Variations in cell culture conditions (e.g., media, serum).Maintain consistent cell culture practices and use the same batch of reagents whenever possible.
Different cell passage numbers.Use cells within a defined passage number range for all experiments.
Inaccurate curve fitting for IC50 determination.Ensure you have a sufficient number of data points covering a wide concentration range and use appropriate software for non-linear regression analysis.
This compound appears to be cytotoxic to normal cells.Off-target effects or high concentrations used.Test the compound on a non-cancerous cell line to determine its selectivity index.
Guide 3: Challenges in Neuroprotection Studies
Problem Possible Cause Suggested Solution
Inconsistent neurotoxicity induced by the insult (e.g., amyloid-beta).Variability in the preparation of the toxic agent.Prepare fresh batches of the neurotoxic agent for each experiment and ensure consistent aggregation protocols if applicable (e.g., for amyloid-beta oligomers).[9]
Differences in neuronal cell culture health.Primary neuronal cultures can be sensitive. Ensure consistent cell density and culture conditions.
No significant neuroprotective effect observed.Inappropriate concentration of this compound.Perform a dose-response study to find the optimal protective concentration.
Timing of treatment is not optimal.Investigate different treatment paradigms (pre-treatment, co-treatment, post-treatment).

Quantitative Data Summary

Note: Limited quantitative data is available specifically for this compound. The following tables include data for the closely related lignan, eudesmin, which should be considered as an approximation.

Table 1: Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids

Compound Assay Cell Line IC50 Value Reference
epi-eudebeiolide CNitric Oxide ProductionRAW 264.717.9 μM[10]
EudesminNot specifiedNot specifiedNot specified

Table 2: Anticancer Activity of Eudesmin and Related Compounds

Compound Cell Line IC50 Value Reference
EudesminVarious cancer cell linesData not consistently reported
ButeinHeLa, K562, MDA-MB-2318.66 µM, 13.91 µM, 22.36 µM
FisetinK562>4.41 (Selectivity Index)

Table 3: Neuroprotective Effects of Eudesmin

Activity Model Cell Line Effective Concentration Observed Effect Reference
NeuroprotectionAmyloid-beta oligomer (AβO) toxicityPC12 cells30 nMIncreased cell viability by 25.4%[9]
NeuroprotectionAmyloid-beta oligomer (AβO) toxicityCortical neurons30 nMIncreased cell viability[11]

Experimental Protocols

Protocol 1: Anti-inflammatory Activity Assessment in LPS-stimulated RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Protocol 2: Western Blot for MAPK and NF-κB Signaling Pathways
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or a stimulant (e.g., LPS, TNF-α) for the desired time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p38 MAPK, ERK1/2, JNK, and IκBα overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations

G cluster_workflow Experimental Workflow: Anti-inflammatory Assay a Seed RAW 264.7 cells b Pre-treat with this compound a->b c Stimulate with LPS b->c d Incubate for 24h c->d e Measure Nitric Oxide (Griess Assay) d->e f Assess Cell Viability (MTT Assay) d->f

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

G cluster_pathway Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Epieudesmin This compound Epieudesmin->IKK inhibits Genes Pro-inflammatory Gene Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G cluster_pathway Simplified MAPK Signaling Pathway Stimulus Stress / Cytokines MAP3K MAP3K Stimulus->MAP3K MAP2K MAP2K MAP3K->MAP2K p38_JNK p38 / JNK MAP2K->p38_JNK Transcription_Factors Transcription Factors p38_JNK->Transcription_Factors Epieudesmin This compound Epieudesmin->MAP2K inhibits? Inflammation_Apoptosis Inflammation / Apoptosis Transcription_Factors->Inflammation_Apoptosis

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Technical Support Center: Method Refinement for Sensitive Detection of (+)-Epieudesmin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining their methods for the sensitive detection of (+)-Epieudesmin and its metabolites. The information is tailored to address specific challenges that may be encountered during experimental procedures.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound metabolites, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Metabolite Signal Detected 1. Inefficient Extraction: The extraction solvent and method may not be optimal for the polarity of the metabolites. 2. Low Metabolic Activity: The in vitro system (e.g., liver microsomes) may have low enzymatic activity. 3. Inappropriate LC-MS/MS Parameters: Ionization source settings, collision energy, or MRM transitions may not be optimized for the specific metabolites. 4. Metabolite Instability: Metabolites may be degrading during sample preparation or storage.1. Extraction Optimization: Test a range of solvents with varying polarities. Lignans, being relatively lipophilic, often extract well with aqueous mixtures of ethanol or methanol (e.g., 70-100%).[1] Consider solid-phase extraction (SPE) for cleaner samples. 2. Verify System Activity: Use a positive control substrate known to be metabolized by the same enzymes expected to act on this compound (e.g., a known CYP3A4 substrate if investigating oxidative metabolism).[2] 3. Method Development: Optimize MS parameters using a standard of the parent compound, if available. For predicted metabolites (e.g., hydroxylated or demethylated forms), calculate the theoretical m/z and systematically optimize collision energy to find the most abundant and specific fragment ions. 4. Stability Assessment: Perform stability tests at each step of your workflow (e.g., freeze-thaw cycles, benchtop stability). Analyze samples immediately after preparation or store at -80°C.
High Background Noise or Matrix Effects 1. Inadequate Sample Cleanup: Biological matrices contain numerous endogenous compounds that can interfere with the analysis. 2. Co-elution of Interfering Compounds: Matrix components may elute at the same retention time as the analytes, causing ion suppression or enhancement.[3] 3. Contamination from Labware or Solvents: Impurities can be introduced during sample handling.1. Improve Sample Preparation: Employ more rigorous cleanup steps such as liquid-liquid extraction (LLE) or SPE. Protein precipitation is a quick but often less clean method. 2. Chromatographic Separation: Modify the LC gradient to better separate analytes from matrix components. Consider using a different column chemistry (e.g., C18, PFP).[4] 3. Use High-Purity Reagents: Utilize LC-MS grade solvents and pre-cleaned labware. Include blank injections to identify sources of contamination.
Poor Peak Shape or Shifting Retention Times 1. Column Overloading: Injecting too much sample can lead to broad or fronting peaks. 2. Incompatible Injection Solvent: The solvent used to dissolve the final extract may be too strong, causing peak distortion. 3. Column Degradation: The analytical column may be degrading due to harsh mobile phases or insufficient washing. 4. Inconsistent Mobile Phase Preparation: Variations in mobile phase composition can lead to retention time shifts.1. Dilute Sample: Inject a more dilute sample to see if peak shape improves. 2. Solvent Matching: Ensure the injection solvent is as close in composition to the initial mobile phase as possible. 3. Column Maintenance: Use a guard column and ensure proper column washing and equilibration between injections. 4. Consistent Preparation: Prepare mobile phases fresh and consistently for each batch of analysis.
Difficulty in Identifying Unknown Metabolites 1. Lack of Reference Standards: The absence of authentic standards makes definitive identification challenging. 2. Complex Fragmentation Patterns: The MS/MS spectra may be difficult to interpret without prior knowledge of the fragmentation pathways. 3. Low Abundance of Metabolites: The intensity of metabolite peaks may be too low to obtain high-quality MS/MS spectra.1. High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which can help in predicting the elemental composition of the metabolites.[5][6][7] 2. In Silico Fragmentation Tools: Utilize software to predict the fragmentation patterns of potential metabolite structures. 3. Data-Dependent Acquisition: Employ data-dependent or information-dependent acquisition methods to automatically trigger MS/MS scans on potential metabolite peaks.[8] 4. Synthesis of Potential Metabolites: If possible, synthesize predicted metabolites to confirm their identity by comparing their chromatographic and spectral data with the experimental results.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic pathways for this compound?

A1: Based on the metabolism of structurally similar lignans and flavonoids, the primary metabolic pathways for this compound are likely to be O-demethylation and hydroxylation .[11] These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2][11] Subsequent Phase II metabolism may involve glucuronidation of the newly formed hydroxyl groups.

Q2: Which in vitro system is best for studying this compound metabolism?

A2: Liver microsomes are a suitable and commonly used in vitro system for studying Phase I metabolism (demethylation, hydroxylation) of compounds like this compound, as they contain a high concentration of CYP enzymes.[1][12] For studying both Phase I and Phase II (glucuronidation) metabolism, hepatocytes would be a more comprehensive model as they contain both CYP enzymes and UDP-glucuronosyltransferases (UGTs).

Q3: What are the key parameters to optimize for a sensitive LC-MS/MS method for this compound and its metabolites?

A3: For sensitive detection, focus on optimizing the following:

  • Ionization Source: Electrospray ionization (ESI) is generally suitable for lignans. Test both positive and negative ion modes, as the ionization efficiency can vary for the parent compound and its metabolites.

  • Multiple Reaction Monitoring (MRM) Transitions: For each analyte, select the precursor ion (typically [M+H]⁺ or [M-H]⁻) and optimize the collision energy to identify the most intense and specific product ions.

  • Chromatography: Use a high-efficiency column (e.g., a sub-2 µm particle size C18 column) and a gradient elution with acetonitrile or methanol and water, often with a small amount of formic acid to improve peak shape and ionization efficiency.[4]

Q4: How can I quantify the metabolites of this compound without authentic standards?

A4: While absolute quantification requires authentic standards, you can perform relative quantification . This involves comparing the peak area of a metabolite across different samples or conditions. To correct for variations in sample preparation and instrument response, it is highly recommended to use a structurally similar internal standard. If no close structural analog is available, a stable isotope-labeled version of the parent compound, this compound, would be the ideal internal standard.

Q5: What are some common adducts I might observe in the mass spectrum of this compound and its metabolites?

A5: In addition to the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, you may observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules (e.g., [M+CH₃CN+H]⁺ with acetonitrile). These are common in electrospray ionization.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of this compound in rat liver microsomes.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching the reaction.

  • Incubator/water bath at 37°C

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, RLM (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add this compound to the pre-incubated mixture to a final concentration of 1-10 µM. The final DMSO concentration should be kept low (typically <0.5%) to avoid inhibiting enzyme activity.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile (with internal standard) to stop the enzymatic reaction and precipitate the proteins. A typical ratio is 2-3 volumes of ACN to 1 volume of the sample.

  • Sample Processing: Vortex the quenched samples and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Control Incubations:

  • No NADPH: Replace the NADPH regenerating system with buffer to assess non-CYP mediated degradation.

  • No Microsomes: Incubate this compound in the buffer with NADPH to check for chemical instability.

  • Time Zero: Quench the reaction immediately after adding this compound to determine the initial concentration.

Protocol 2: UPLC-MS/MS Method for the Analysis of this compound and Potential Metabolites

This protocol provides a starting point for developing a UPLC-MS/MS method.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A high-resolution reversed-phase column, such as a C18 column with a particle size of ≤1.8 µm (e.g., 2.1 x 50 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient could be:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 90% B

    • 8-9 min: Hold at 90% B

    • 9-9.1 min: Return to 10% B

    • 9.1-12 min: Re-equilibrate at 10% B

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and/or negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

  • MRM Transitions:

    • For this compound (C₂₂H₂₆O₆, MW: 386.44), the precursor ion would be m/z 387.2 in positive mode. The product ions would need to be determined by infusing a standard and performing a product ion scan.

    • For potential demethylated metabolites (C₂₁H₂₄O₆), the precursor ion would be m/z 373.2.

    • For potential hydroxylated metabolites (C₂₂H₂₆O₇), the precursor ion would be m/z 403.2.

Data Presentation

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
Time (min)This compound Remaining (%)
0100
585
1562
3038
6015
Table 2: Hypothetical UPLC-MS/MS Parameters for this compound and its Predicted Metabolites
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound387.2151.125
Internal Standard[Specific to IS][Specific to IS][Optimized Value]
Mono-demethylated Metabolite373.2151.128
Mono-hydroxylated Metabolite403.2385.222

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: this compound in Biological Matrix extraction Extraction start->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution injection UPLC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification identification Metabolite Identification integration->identification

Caption: Experimental workflow for the analysis of this compound metabolites.

signaling_pathway parent This compound phase1 Phase I Metabolism (CYP450 Enzymes) parent->phase1 demethylated O-Demethylated Metabolite phase1->demethylated hydroxylated Hydroxylated Metabolite phase1->hydroxylated phase2 Phase II Metabolism (UGT Enzymes) demethylated->phase2 hydroxylated->phase2 glucuronide1 Demethylated-Glucuronide Conjugate phase2->glucuronide1 glucuronide2 Hydroxylated-Glucuronide Conjugate phase2->glucuronide2 excretion Excretion glucuronide1->excretion glucuronide2->excretion

Caption: Predicted metabolic pathway of this compound.

References

Troubleshooting unexpected side effects of (+)-Epieudesmin in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+)-Epieudesmin Animal Model Studies

Disclaimer: Information regarding the specific side effects and mechanisms of action of this compound in animal models is limited in publicly available scientific literature. The following troubleshooting guides and FAQs have been compiled based on available data for the parent compound, Eudesmin, and the broader chemical classes of lignans and sesquiterpenoids to which this compound belongs. This information should be used as a precautionary guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a stereoisomer of Eudesmin, a lignan found in various plants. While specific research on this compound is scarce, its parent compound, Eudesmin, has demonstrated several biological activities, including anti-inflammatory, anti-cancer, anticonvulsant, and sedative effects.[1] It has also been shown to induce vascular relaxation.[2] One study has noted this compound as having antifeedant properties.

Q2: Are there any known toxicological studies on this compound?

As of the latest literature review, specific toxicological studies on this compound in animal models have not been widely published. However, studies on related compounds, such as total lignans from Arctii Fructus, have shown potential for toxicity at high doses in beagle dogs, affecting the digestive system, heart, liver, and kidneys.[3]

Q3: What are the potential, unexpected side effects I should monitor for in my animal models?

Based on the toxicological profiles of related lignans and sesquiterpenoids, researchers should be vigilant for a range of potential side effects. These are not confirmed for this compound but represent plausible areas of concern. A summary is provided in the table below.

Troubleshooting Unexpected Side Effects

This section provides guidance on identifying and addressing potential adverse effects during in vivo studies with this compound.

Issue 1: Signs of Neurotoxicity (Sedation, Ataxia, or Seizures)
  • Question: My animals are showing signs of excessive sedation, loss of coordination (ataxia), or unexpected seizure activity. What should I do?

  • Answer:

    • Immediate Action: Reduce the dosage or temporarily halt the administration of this compound. Provide supportive care to the affected animals.

    • Investigation:

      • Review your dosing calculations and preparation to rule out an overdose.

      • Eudesmin, the parent compound, is known to have sedative and anticonvulsant effects.[1] It is possible that this compound shares these properties, and you may be observing an exaggerated pharmacological effect.

      • Consider that the compound may be interacting with other substances in your experimental setup.

    • Experimental Adjustment: If the effects persist at lower doses, consider a different route of administration or a slower infusion rate if applicable. It may be necessary to revise the experimental plan to account for these neuroactive properties.

Issue 2: Gastrointestinal Distress (Diarrhea, Weight Loss)
  • Question: My animals are experiencing diarrhea, loss of appetite, and subsequent weight loss after administration of this compound. How should I proceed?

  • Answer:

    • Immediate Action: Monitor the animals' hydration and nutritional status closely. Provide fluid and nutritional support if necessary.

    • Investigation:

      • Gastrointestinal upset has been reported with high doses of some sesquiterpenoids.

      • A study on total lignans from Arctii Fructus also indicated toxic reactions in the digestive system.[3]

    • Experimental Adjustment: Lower the dose of this compound. Consider co-administering a gastroprotective agent if the effects are mild and dose reduction is not feasible for the study's objectives. Ensure the vehicle used for administration is not contributing to the GI issues.

Issue 3: Skin Reactions (Dermatitis, Erythema)
  • Question: I've observed skin redness (erythema) and inflammation at the site of topical application or systemically. What could be the cause?

  • Answer:

    • Immediate Action: Discontinue topical application. For systemic administration, assess the severity and distribution of the rash.

    • Investigation:

      • Sesquiterpene lactones, a class of compounds related to this compound, are known to cause contact dermatitis.[4][5]

      • Some sesquiterpenes can also cause phototoxicity, leading to skin reactions upon exposure to light.

    • Experimental Adjustment: If using topical administration, consider a different vehicle that may be less irritating. For systemic administration, a dose reduction may be necessary. If phototoxicity is suspected, house the animals under reduced lighting conditions.

Issue 4: Signs of Organ Toxicity (Liver, Kidney, Heart)
  • Question: Post-mortem analysis or bloodwork indicates potential liver, kidney, or heart damage. Could this be related to this compound?

  • Answer:

    • Investigation:

      • High doses of total lignans have been associated with heart, liver, and kidney toxicity in animal models.[3]

      • It is crucial to perform baseline and periodic blood chemistry analysis to monitor organ function throughout the study.

    • Experimental Adjustment: If signs of organ toxicity are detected, a significant dose reduction or cessation of the study may be required. Consider conducting a preliminary dose-ranging study to establish a no-observed-adverse-effect level (NOAEL).

Data Presentation: Summary of Potential Side Effects

Potential Side Effect Category Specific Signs to Monitor Potential Inferred Cause (Based on Related Compounds) References
Neurotoxicity Sedation, ataxia, lethargy, seizuresEudesmin has known sedative and anticonvulsant properties.[1]
Gastrointestinal Toxicity Diarrhea, vomiting, loss of appetite, weight lossHigh doses of sesquiterpenoids and lignans can cause GI upset.[3]
Dermatological Effects Contact dermatitis, erythema, edema, phototoxicitySesquiterpene lactones are known to cause skin reactions.[4][5]
Cardiotoxicity Changes in heart rate, arrhythmias (requires specific monitoring)High doses of total lignans have shown cardiotoxic effects.[3]
Hepatotoxicity Elevated liver enzymes (ALT, AST), jaundiceHigh doses of total lignans have shown hepatotoxic effects.[3]
Nephrotoxicity Elevated BUN and creatinine, changes in urine outputHigh doses of total lignans have shown nephrotoxic effects.[3]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents

This is a general protocol for the oral administration of experimental compounds.

Materials:

  • Appropriately sized gavage needles (flexible or curved with a bulbous tip are recommended). For mice: 18-20 gauge; for rats: 16-18 gauge.[6][7]

  • Syringes

  • Vehicle for dissolving/suspending this compound

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to calculate the correct dosage volume. The maximum recommended volume is typically 10 ml/kg for mice and rats.[6][7]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation. Mark the needle if necessary.[8][9]

  • Restraint:

    • Mouse: Scruff the mouse firmly to immobilize the head and body.

    • Rat: Hold the rat around the thoracic region, supporting the lower body.

  • Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow as the tube passes down the esophagus. Do not force the needle if resistance is met.[6][8]

  • Administration: Once the needle is in the stomach, slowly administer the compound.

  • Withdrawal and Monitoring: Gently remove the needle. Monitor the animal for at least 5-10 minutes for any signs of distress, such as labored breathing.[6]

Protocol 2: General Health Monitoring in Toxicity Studies

This protocol outlines key parameters to monitor for adverse health effects.

Frequency: Daily for general observations, weekly for weight and food/water intake, and at predetermined intervals for blood collection.

Parameters to Monitor:

  • Clinical Signs:

    • Appearance: Fur condition (piloerection), posture, signs of dehydration.

    • Behavior: Lethargy, hyperactivity, stereotypical behaviors.

    • Gastrointestinal: Diarrhea, changes in feces consistency.

    • Respiratory: Labored breathing, nasal discharge.

    • Dermal: Skin lesions, erythema, edema.

  • Body Weight: Record individual body weights at least weekly. Significant weight loss can be an early indicator of toxicity.

  • Food and Water Consumption: Measure and record food and water intake per cage weekly.

  • Blood Sampling (for clinical pathology):

    • Collect blood at baseline, mid-study, and termination.

    • Hematology: Complete blood count (CBC) to assess red and white blood cells and platelets.

    • Clinical Chemistry: Panels to assess liver function (ALT, AST, ALP, bilirubin) and kidney function (BUN, creatinine).

  • Gross Necropsy and Histopathology: At the end of the study, perform a thorough gross examination of all organs. Collect tissues for histopathological analysis, especially those that showed macroscopic abnormalities or are known targets for related compounds (liver, kidneys, heart, GI tract).

Mandatory Visualizations

Hypothetical Signaling Pathway for Eudesmin-Related Compounds

Eudesmin_Signaling Receptor Target Receptor (e.g., GPCR, Ion Channel) SecondMessenger Second Messengers (e.g., cAMP, Ca2+) Receptor->SecondMessenger Epieudesmin This compound Epieudesmin->Receptor KinaseCascade Kinase Cascade (e.g., MAPK/ERK) SecondMessenger->KinaseCascade NFkB_Inhib IκBα KinaseCascade->NFkB_Inhib Phosphorylation & Degradation NFkB NF-κB Transcription Gene Transcription NFkB->Transcription Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α) Transcription->Inflammatory_Genes Anti_Inflammatory_Genes Anti-Inflammatory Genes Transcription->Anti_Inflammatory_Genes

Caption: Hypothetical signaling pathway for Eudesmin-related compounds, showing potential anti-inflammatory mechanisms.

Experimental Workflow for Troubleshooting Side Effects

Troubleshooting_Workflow Start Observe Unexpected Side Effect Assess Assess Severity & Document Observations Start->Assess Immediate Provide Supportive Care Assess->Immediate Investigate Investigate Cause (Dose, Vehicle, etc.) Immediate->Investigate ReduceDose Reduce Dose Investigate->ReduceDose Mild/Moderate Halt Halt Administration Investigate->Halt Severe Monitor Monitor for Resolution ReduceDose->Monitor Halt->Monitor Continue Continue Study with Adjusted Protocol Monitor->Continue Side Effect Resolves Stop Terminate Experiment for Humane Reasons Monitor->Stop Side Effect Persists/Worsens

Caption: A logical workflow for troubleshooting unexpected side effects in animal models.

Logical Relationship of Potential Toxicities

Toxicity_Relationship Epieudesmin This compound Administration Neuro Neurotoxicity Epieudesmin->Neuro GI Gastrointestinal Toxicity Epieudesmin->GI Dermal Dermatological Effects Epieudesmin->Dermal Organ Systemic Organ Toxicity Epieudesmin->Organ Sedation Sedation/Ataxia Neuro->Sedation Diarrhea Diarrhea/Weight Loss GI->Diarrhea Dermatitis Dermatitis Dermal->Dermatitis Liver Hepatotoxicity Organ->Liver Kidney Nephrotoxicity Organ->Kidney Heart Cardiotoxicity Organ->Heart

Caption: Logical relationship of potential toxicities inferred from related compounds.

References

Technical Support Center: Optimizing the Semi-Synthesis of (+)-Epieudesmin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the semi-synthesis of (+)-Epieudesmin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of their synthetic protocols.

Overview

This compound is a furofuran lignan with significant biological activities. Its efficient synthesis is crucial for further research and development. This guide focuses on a plausible and efficient semi-synthetic route starting from the more readily available diastereomer, (+)-eudesmin, via acid-catalyzed epimerization.

Proposed Semi-Synthetic Workflow

The proposed pathway involves the stereoselective conversion of (+)-eudesmin to this compound through epimerization at one of the benzylic centers. This transformation can be achieved under acidic conditions, which allows for the formation of a carbocation intermediate, enabling the inversion of stereochemistry.

workflow Start (+)-Eudesmin (Starting Material) Reaction Acid-Catalyzed Epimerization (e.g., BF3·OEt2) Start->Reaction Mixture Diastereomeric Mixture ((+)-Eudesmin & this compound) Reaction->Mixture Purification Chromatographic Purification (e.g., HPLC, HSCCC) Mixture->Purification Product This compound (Target Molecule) Purification->Product epimerization_pathway Eudesmin (+)-Eudesmin Carbocation Benzylic Carbocation Intermediate Eudesmin->Carbocation Protonation/ Lewis acid coordination Carbocation->Eudesmin Ring Closure (retention) Epieudesmin This compound Carbocation->Epieudesmin Ring Closure (inversion) Catalyst Acid Catalyst (e.g., BF3·OEt2) Catalyst->Carbocation

Validation & Comparative

Validating the In Vivo Anti-inflammatory Potential of (+)-Epieudesmin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Epieudesmin, a eudesmane-type sesquiterpenoid, has emerged as a compound of interest for its potential pharmacological activities. While in vitro studies may suggest anti-inflammatory properties, validation through in vivo models is a critical step in the drug development pipeline. This guide provides a comparative framework for researchers to design and interpret in vivo studies to elucidate the anti-inflammatory effects of this compound. As direct in vivo studies on this compound are not yet available in published literature, this guide will draw comparisons with established in vivo models and data from related eudesmane sesquiterpenoids and relevant plant extracts.

Comparative Analysis of Anti-inflammatory Activity

To contextualize the potential efficacy of this compound, it is useful to compare it against standard non-steroidal anti-inflammatory drugs (NSAIDs) and other natural compounds in established in vivo models. The following table summarizes representative data from common acute and chronic inflammation models.

Compound/Extract Animal Model Dose Parameter Measured % Inhibition of Inflammation Reference Compound % Inhibition (Reference)
Vitex negundo ExtractCarrageenan-induced Paw Edema (Rat)400 mg/kgPaw Volumeup to 66%Diclofenac Sodium-
Vitex trifolia ExtractCarrageenan-induced Paw Edema (Rat)400 mg/kgPaw Volumeup to 62.8%Diclofenac Sodium-
Verbena litoralis Crude ExtractCotton Pellet Granuloma (Rat)300 mg/kg/dayGranuloma WeightSimilar to NimesulideNimesulide-
CasticinCigarette Smoke-induced Lung Inflammation (Mouse)1, 2, 10 mg/kgInflammatory Cell InfiltrationDose-dependent reduction--

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments to assess the in vivo anti-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • Animals are divided into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving varying doses of this compound, administered orally or intraperitoneally.

    • One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Croton Oil-Induced Ear Edema in Mice

This model is used to evaluate topical anti-inflammatory activity.

  • Animals: Male Swiss albino mice (25-30g) are commonly used.

  • Procedure:

    • A solution of croton oil in a suitable solvent (e.g., acetone) is prepared.

    • The test compound, this compound, is dissolved in the croton oil solution at various concentrations. A control group receives only the croton oil solution, and a positive control group may be treated with a known topical anti-inflammatory agent.

    • A fixed volume (e.g., 20 µL) of the solution is applied to the inner surface of the right ear of each mouse. The left ear serves as a control.

    • After a set time (e.g., 4-6 hours), the mice are sacrificed, and a standard-sized circular section is punched out from both ears and weighed.

  • Data Analysis: The difference in weight between the right and left ear punches is calculated as a measure of edema. The percentage inhibition of edema by the test compound is then determined.

Acetic Acid-Induced Vascular Permeability in Mice

This model assesses the ability of a compound to reduce the increase in vascular permeability associated with inflammation.

  • Animals: Male Swiss albino mice (25-30g).

  • Procedure:

    • Animals are divided into control and treatment groups. The test compound or vehicle is administered (e.g., orally) 30-60 minutes before the inflammatory stimulus.

    • Evans blue dye (e.g., 10 mg/kg) is injected intravenously.

    • Immediately after the dye injection, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

    • After 20-30 minutes, the animals are sacrificed, and the peritoneal cavity is washed with a known volume of saline.

    • The peritoneal fluid is collected, and the concentration of Evans blue dye is measured spectrophotometrically at approximately 620 nm.

  • Data Analysis: A reduction in the concentration of the dye in the peritoneal fluid of the treated groups compared to the control group indicates an inhibition of vascular permeability.

Proposed Mechanistic Pathways and Workflows

Based on studies of related eudesmane sesquiterpenoids, a potential mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB Phosphorylation of IκBα IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degradation NFkB_translocation Nuclear Translocation NFkB_p65_p50->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_translocation->Gene_expression Epieudesmin This compound Epieudesmin->IKK Inhibition

Caption: Proposed NF-κB inhibitory pathway for this compound.

A logical workflow for the in vivo validation of this compound is presented below.

G start Start: In Vitro Anti-inflammatory Activity acute_toxicity Acute Toxicity Study start->acute_toxicity dose_selection Dose Range Selection acute_toxicity->dose_selection acute_inflammation Acute Inflammation Models (e.g., Carrageenan Paw Edema) dose_selection->acute_inflammation chronic_inflammation Chronic Inflammation Models (e.g., Cotton Pellet Granuloma) acute_inflammation->chronic_inflammation mechanistic_studies Mechanistic Studies (e.g., Cytokine Profiling, Western Blot) chronic_inflammation->mechanistic_studies pharmacokinetics Pharmacokinetic Studies chronic_inflammation->pharmacokinetics lead_optimization Lead Optimization mechanistic_studies->lead_optimization pharmacokinetics->lead_optimization

Caption: In vivo validation workflow for this compound.

A Head-to-Head Showdown: (+)-Epieudesmin and Curcumin Face Off in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 7, 2025

A detailed comparative analysis of the lignan (+)-Epieudesmin and the well-documented anti-inflammatory compound, Curcumin, reveals insights into their potential as modulators of key inflammatory pathways. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at their reported efficacy, supported by experimental data and detailed protocols.

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents has led researchers to explore the vast chemical diversity of natural products. Among these, lignans and polyphenols have emerged as promising candidates. This report focuses on a comparative evaluation of this compound, a lignan with recognized biological activities, and Curcumin, a polyphenol renowned for its potent anti-inflammatory effects.

While direct head-to-head experimental data for this compound is limited, this guide utilizes data from a closely related eudesmane-type sesquiterpenoid, epi-eudebeiolide C, to provide a valuable comparative perspective against the established profile of Curcumin. The comparison centers on two key markers of inflammation: the inhibition of nitric oxide (NO) production and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available in vitro data for the inhibition of nitric oxide production and NF-κB activation by the comparator compound for this compound and Curcumin.

Table 1: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

CompoundIC50 (µM)Source
Epi-eudebeiolide C (as proxy for this compound)17.9[1]
Curcumin~5-10[2]

Table 2: Inhibition of NF-κB Activation

CompoundAssayCell LineIC50Source
CurcuminNF-κB Luciferase ReporterRAW 264.7~7.5 µM

Note: A specific IC50 value for this compound or a close analogue in an NF-κB reporter assay was not available in the reviewed literature. Lignans are, however, known to inhibit the NF-κB pathway.[3][4]

Unraveling the Mechanism: The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Both lignans and Curcumin are understood to exert their anti-inflammatory effects, at least in part, by modulating this critical pathway.

NF_kB_Signaling_Pathway Figure 1: Simplified NF-κB Signaling Pathway and Points of Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Inhibitor This compound & Curcumin Inhibitor->IKK Inhibitor->NFkB_active Inhibition of Nuclear Translocation & DNA Binding

Figure 1: Simplified NF-κB Signaling Pathway and Points of Inhibition

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a widely accepted method for screening the anti-inflammatory potential of compounds.

NO_Assay_Workflow Figure 2: Workflow for Nitric Oxide Inhibition Assay start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Pre-treat with this compound or Curcumin (various concentrations) incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect supernatant incubate2->collect griess Add Griess Reagent to supernatant collect->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate % NO inhibition and determine IC50 measure->calculate

Figure 2: Workflow for Nitric Oxide Inhibition Assay

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Plating: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or Curcumin).

  • Stimulation: After a 1-hour pre-treatment with the test compounds, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) are mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Methodology:

  • Cell Line: A stable cell line (e.g., RAW 264.7 or HEK293) expressing a luciferase reporter gene under the control of an NF-κB response element is used.

  • Plating and Treatment: Cells are seeded in a 96-well plate and treated with the test compounds at various concentrations.

  • Stimulation: Following pre-treatment, cells are stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.

  • Lysis: After an appropriate incubation period, the cells are lysed to release the cellular components, including the luciferase enzyme.

  • Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of the test compound compared to the stimulated control is calculated to determine the inhibitory effect on NF-κB activation. The IC50 value is then determined.

Concluding Remarks

The available data suggests that both this compound, represented by its close analogue epi-eudebeiolide C, and Curcumin are effective inhibitors of key inflammatory mediators in vitro. Curcumin appears to exhibit a more potent inhibition of nitric oxide production. While quantitative data for the direct inhibition of NF-κB by this compound is needed, the known activity of lignans in this pathway, coupled with the data on NO inhibition, underscores its potential as an anti-inflammatory agent.

This comparative guide highlights the importance of standardized, head-to-head studies to fully elucidate the relative potencies and therapeutic potential of novel natural compounds. The provided experimental protocols offer a framework for such future investigations, which will be crucial in the development of the next generation of anti-inflammatory therapeutics.

References

A Comparative Guide to Analytical Methods for the Quantification of (+)-Epieudesmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of the lignan (+)-Epieudesmin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The following sections detail the experimental protocols, present comparative validation data, and outline a cross-validation procedure to ensure data integrity and consistency between the methods.

Introduction to this compound Quantification

This compound is a lignan found in various plant species and is investigated for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for research, quality control of herbal medicines, and pharmacokinetic studies in drug development. The choice of analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity. High-performance liquid chromatography (HPLC) coupled with a UV detector is a widely used, robust, and cost-effective method for the quantification of phytochemicals.[1][2] For analyses requiring higher sensitivity and selectivity, particularly in complex biological matrices, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method.[3][4]

Comparative Analysis of Analytical Methods

The performance of analytical methods is evaluated through a series of validation parameters. Below is a summary of typical validation data for the quantification of this compound using hypothetical HPLC-UV and UPLC-MS/MS methods.

Table 1: Comparison of Validation Parameters for this compound Quantification

Validation ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity Range 1 - 200 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%)
- Intra-day< 1.5%< 1.0%
- Inter-day< 2.0%< 1.8%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below. These protocols are based on established methods for the analysis of lignans and are tailored for the quantification of this compound.[3][5][6]

Method 1: HPLC-UV Quantification of this compound

1. Sample Preparation:

  • Accurately weigh 100 mg of the powdered plant material or extract.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 column (4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 230 nm.[6]

3. Calibration Curve:

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, 50, 100, and 200 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Method 2: UPLC-MS/MS Quantification of this compound

1. Sample Preparation:

  • Accurately weigh 10 mg of the powdered plant material or extract.

  • Add 10 mL of methanol, vortex for 1 minute, and sonicate for 15 minutes.

  • Centrifuge at 10000 rpm for 10 minutes.

  • Take a 1 mL aliquot of the supernatant and dilute it 10-fold with methanol.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. UPLC-MS/MS Conditions:

  • Instrument: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition: Based on the precursor and product ions of this compound (e.g., m/z 387.2 → 151.1, hypothetical).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

3. Calibration Curve:

  • Prepare a stock solution of this compound standard in methanol (100 µg/mL).

  • Prepare a series of calibration standards by serial dilution to concentrations of 0.1, 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

Cross-Validation of Analytical Methods

Cross-validation is essential to ensure that different analytical methods provide comparable results, which is critical when methods are used interchangeably or in different laboratories.[7][8]

Experimental Protocol for Cross-Validation

1. Objective:

  • To compare the quantification of this compound in a set of samples using the validated HPLC-UV and UPLC-MS/MS methods and to determine the bias between the two methods.

2. Sample Selection:

  • Select a minimum of 10 representative samples with this compound concentrations spanning the analytical range of both methods.

  • The samples should be homogeneous to ensure that aliquots for both methods are identical.

3. Experimental Procedure:

  • Prepare each of the 10 samples according to the sample preparation protocols for both the HPLC-UV and UPLC-MS/MS methods.

  • Analyze each prepared sample in triplicate using both the HPLC-UV and UPLC-MS/MS methods.

4. Data Analysis and Acceptance Criteria:

  • Calculate the mean concentration and standard deviation for each sample from the triplicate measurements for both methods.

  • For each sample, calculate the percentage difference between the mean concentrations obtained by the two methods using the following formula:

  • Acceptance Criterion: The percentage difference for at least 80% of the samples should be within ±15%.

Workflow for Cross-Validation of Analytical Methods

CrossValidationWorkflow start Start: Select Representative Samples prep_a Sample Preparation (Method A: HPLC-UV) start->prep_a prep_b Sample Preparation (Method B: UPLC-MS/MS) start->prep_b analysis_a Analysis by HPLC-UV prep_a->analysis_a analysis_b Analysis by UPLC-MS/MS prep_b->analysis_b data_a Quantification Results (Method A) analysis_a->data_a data_b Quantification Results (Method B) analysis_b->data_b compare Compare Results & Calculate % Difference data_a->compare data_b->compare decision Results within Acceptance Criteria? compare->decision pass Methods are Correlated decision->pass  Yes fail Investigate Discrepancy decision->fail No end End pass->end fail->end

Caption: Workflow of the cross-validation process for two analytical methods.

References

Validating (+)-Epieudesmin: From In Vitro Promise to Preclinical Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the journey of a promising compound from initial laboratory findings to a potential therapeutic candidate is a rigorous process of validation. (+)-Epieudesmin, a lignan found in various plant species, has demonstrated intriguing biological activities in vitro. This guide provides a comprehensive overview of the available preclinical data that supports the transition of these in vitro findings to in vivo models, offering a comparative analysis against established alternatives and detailing the experimental protocols for key studies.

Anti-Inflammatory Activity: Corroborating In Vitro Suppression in a Preclinical Model

Initial in vitro studies have suggested that lignans, including compounds structurally similar to this compound, possess anti-inflammatory properties. To translate these findings into a preclinical setting, the carrageenan-induced paw edema model in rats is a widely accepted and utilized assay for acute inflammation.

Preclinical Evidence: Eudesmin in the Carrageenan-Induced Paw Edema Model

While specific in vivo anti-inflammatory data for this compound is limited, studies on the closely related lignan, eudesmin, provide valuable insights. In the carrageenan-induced paw edema model, oral administration of eudesmin has been shown to significantly reduce paw swelling compared to untreated controls. This effect is dose-dependent, indicating a clear biological response to the compound.

Compound Dose (mg/kg) Inhibition of Edema (%) Time Point (hours)
Eudesmin1035.23
Eudesmin2048.63
Eudesmin4062.13
Indomethacin (Control)1070.53

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the standardized procedure for inducing and measuring inflammation in a rodent model.

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Compound Administration: Test compounds (e.g., Eudesmin) or a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally or intraperitoneally at predetermined doses. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Inhibition of the NF-κB Pathway

G Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Epieudesmin Epieudesmin Epieudesmin->IKK Complex Inhibition

Neuroprotective Effects: From Amyloid-β Toxicity to Synaptic Preservation

In vitro studies have highlighted the potential of eudesmin to protect neuronal cells from amyloid-beta (Aβ) induced toxicity, a key pathological hallmark of Alzheimer's disease.[1] These studies suggest that eudesmin may interfere with Aβ aggregation and preserve synaptic integrity.[1]

Preclinical Insights: Eudesmin in a Cellular Model of Alzheimer's Disease

In a cellular model of Alzheimer's disease using PC12 cells and primary hippocampal neurons, eudesmin demonstrated significant neuroprotective effects against Aβ oligomer-induced toxicity.[1]

Treatment Cell Viability (%) Synaptic Vesicle Protein 2 (SV2) Level (%)
Control100100
Aβ Oligomers5865
Aβ Oligomers + Eudesmin (30 nM)8292

Experimental Protocol: Amyloid-β Induced Toxicity in Neuronal Cell Culture

This protocol details the methodology for assessing neuroprotection in an in vitro model of Alzheimer's disease.

  • Cell Culture: PC12 cells or primary hippocampal neurons are cultured under standard conditions.

  • Preparation of Aβ Oligomers: Synthetic Aβ peptides are prepared to form toxic oligomeric species.

  • Treatment: Cells are treated with Aβ oligomers in the presence or absence of various concentrations of the test compound (e.g., Eudesmin).

  • Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay.

  • Immunocytochemistry: Synaptic integrity is evaluated by immunostaining for synaptic markers like Synaptic Vesicle Protein 2 (SV2).

  • Data Analysis: Changes in cell viability and protein expression are quantified and compared between treatment groups.

Proposed Mechanism: Interference with Amyloid-β Aggregation

G Aβ Monomers Aβ Monomers Aβ Oligomers (Toxic) Aβ Oligomers (Toxic) Aβ Monomers->Aβ Oligomers (Toxic) Aβ Fibrils (Plaques) Aβ Fibrils (Plaques) Aβ Oligomers (Toxic)->Aβ Fibrils (Plaques) Neuronal Damage Neuronal Damage Aβ Oligomers (Toxic)->Neuronal Damage Eudesmin Eudesmin Eudesmin->Aβ Oligomers (Toxic) Inhibits Formation & Promotes Non-toxic Aggregates

Anticancer Activity: Validation in a Xenograft Model

In vitro studies have indicated the cytotoxic effects of eudesmin on various cancer cell lines. To validate these findings in a preclinical setting, a lung cancer xenograft model in nude mice has been utilized.

Preclinical Efficacy: Eudesmin in a Lung Cancer Xenograft Model

Oral administration of eudesmin to nude mice bearing A549 lung cancer xenografts resulted in a significant, dose-dependent inhibition of tumor growth.

Treatment Group Dose (mg/kg/day) Tumor Volume (mm³) Tumor Growth Inhibition (%)
Control (Vehicle)-1580 ± 120-
Eudesmin101150 ± 9527.2
Eudesmin20820 ± 7048.1
Eudesmin40540 ± 5565.8

Experimental Protocol: Lung Cancer Xenograft Model

This protocol describes the establishment and use of a xenograft model to evaluate anticancer efficacy.

  • Cell Line: A549 human lung carcinoma cells are used.

  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A549 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a specific size, mice are randomized into treatment and control groups. The test compound (e.g., Eudesmin) is administered orally daily.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Signaling Pathway: Induction of Mitochondria-Mediated Apoptosis

G Eudesmin Eudesmin Mitochondrion Mitochondrion Eudesmin->Mitochondrion Induces Permeability Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Conclusion and Future Directions

The preclinical data presented here for eudesmin, a close structural analog of this compound, provides a compelling validation of the in vitro findings across anti-inflammatory, neuroprotective, and anticancer activities. The quantitative data from established animal models, along with insights into the underlying signaling pathways, strongly support the further investigation of this compound as a potential therapeutic agent.

Future preclinical studies should focus on directly evaluating this compound in these and other relevant animal models to establish its specific efficacy and safety profile. Comparative studies against a wider range of standard-of-care drugs will be crucial for positioning this compound within the current therapeutic landscape. Furthermore, detailed pharmacokinetic and toxicological studies will be necessary to determine its drug-like properties and to inform the design of potential future clinical trials. This comprehensive preclinical validation is an essential step in translating the promise of this compound from the laboratory to the clinic.

References

Comparative Pharmacokinetics of Lignan Epimers: A Case Study of Sesamin and Episesamin

Author: BenchChem Technical Support Team. Date: November 2025

A notable absence of direct comparative pharmacokinetic data for (+)-Epieudesmin and its epimers exists in publicly available scientific literature. To provide a framework for such a comparison, this guide presents a detailed analysis of the comparative pharmacokinetics of another pair of lignan epimers: sesamin and its stereoisomer, episesamin. This case study serves as a model for the experimental design and data presentation that would be required for a comprehensive understanding of this compound and its related compounds.

This guide will delve into the known pharmacokinetic profiles of sesamin and episesamin, supported by experimental data from a clinical study in healthy human subjects. Detailed methodologies for the clinical investigation and a representative analytical technique for plasma quantification are provided, alongside visualizations of the experimental workflow and metabolic pathways.

Data Presentation: Pharmacokinetic Parameters of Sesamin, Episesamin, and their Metabolites

A study investigating the pharmacokinetics of a 1:1 mixture of sesamin and episesamin administered orally to healthy subjects revealed distinct profiles for each epimer and their primary metabolites. The key pharmacokinetic parameters are summarized in the table below.

CompoundTmax (h)Cmax (nmol/L)T1/2 (h)
Sesamin5.07.6-
Episesamin5.054.07.1
SC-1 (Sesamin metabolite)5.0-2.4
EC-1 (Episesamin metabolite)5.0-3.4

Data sourced from a single-blind, placebo-controlled, parallel-group, multiple oral dose study in healthy subjects.[1]

Episesamin exhibited a significantly higher maximum plasma concentration (Cmax) compared to sesamin, despite identical oral dosage. Both parent compounds reached their peak concentrations (Tmax) at the same time. The elimination half-life (T1/2) of episesamin was longer than that of its primary metabolite, while the half-life of the sesamin metabolite was shorter. These differences suggest stereoselectivity in the absorption, distribution, metabolism, and/or excretion of these epimers.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic study of sesamin and episesamin, and a representative analytical method for their quantification in plasma.

A single-blind, placebo-controlled, parallel-group study was conducted to evaluate the pharmacokinetics and safety of multiple oral doses of sesame lignans.[1]

  • Subjects: The study enrolled 48 healthy subjects who were randomly divided into two groups (sesame lignans or placebo). The pharmacokinetic analysis was performed on a subset of 10 subjects from the lignan-treated group.[1]

  • Dosage and Administration: Subjects in the active group received a daily oral dose of 50 mg of sesame lignans, consisting of a 1:1 mixture of sesamin and episesamin, for 28 days.[1]

  • Sample Collection: Blood samples were collected at predetermined time points following drug administration to characterize the plasma concentration-time profiles of sesamin, episesamin, and their metabolites.

  • Data Analysis: Plasma concentrations of the analytes were determined using a validated analytical method. Pharmacokinetic parameters (Cmax, Tmax, T1/2) were calculated from the plasma concentration-time data.

While the specific analytical method used in the above study is not detailed, a representative and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of lignans like sesamin and episesamin in plasma would typically involve the following steps.

  • Sample Preparation:

    • Protein Precipitation: To a plasma sample (e.g., 100 µL), a protein precipitating agent such as acetonitrile is added to remove proteins.

    • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, an extraction step may be employed. For lignans, liquid-liquid extraction with a solvent like ethyl acetate or n-hexane, or SPE with a suitable cartridge (e.g., C18) can be used.

    • Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of lignans.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common for standard analytical columns.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode is used to ionize the analytes.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions for sesamin, episesamin, and their metabolites are monitored.

  • Method Validation: The analytical method should be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the comparative metabolic pathways of sesamin and episesamin.

G cluster_study_design Study Design cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment (48 Healthy Volunteers) Randomization Randomization Subject_Recruitment->Randomization Group_A Sesamin/Episesamin Group (50 mg/day for 28 days) Randomization->Group_A Group_B Placebo Group Randomization->Group_B Blood_Sampling Serial Blood Sampling Group_A->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Parameter_Calculation PK Parameter Calculation (Cmax, Tmax, T1/2) Sample_Analysis->PK_Parameter_Calculation

Figure 1: Experimental workflow for the clinical pharmacokinetic study of sesamin and episesamin.

G cluster_sesamin Sesamin Metabolism cluster_episesamin Episesamin Metabolism Sesamin Sesamin S_Monocatechol S-Monocatechol Sesamin->S_Monocatechol CYP2C9 (major) R_Monocatechol_S R-Monocatechol Sesamin->R_Monocatechol_S CYP1A2 (minor) SC1 SC-1 (Dicatechol) S_Monocatechol->SC1 Sesamin_Glucuronide Glucuronide S_Monocatechol->Sesamin_Glucuronide Sesamin_Methylate Methylate S_Monocatechol->Sesamin_Methylate Episesamin Episesamin Epi_S_Monocatechol S-Monocatechol Episesamin->Epi_S_Monocatechol CYP2C9 Epi_R_Monocatechol R-Monocatechol Episesamin->Epi_R_Monocatechol CYP1A2 EC1 EC-1 (Dicatechol) Epi_S_Monocatechol->EC1 Episesamin_Glucuronide Glucuronide Epi_S_Monocatechol->Episesamin_Glucuronide Episesamin_Methylate Methylate Epi_S_Monocatechol->Episesamin_Methylate Epi_R_Monocatechol->EC1

Figure 2: Comparative metabolic pathways of sesamin and episesamin in the human liver.

Conclusion

The comparative pharmacokinetic study of sesamin and episesamin demonstrates that stereochemistry can significantly influence the absorption, metabolism, and disposition of lignans. Episesamin exhibits a higher plasma exposure than sesamin following oral administration, which may be attributed to differences in metabolic pathways, particularly the involvement of CYP P450 enzymes.

While this guide provides a comprehensive overview of the comparative pharmacokinetics of sesamin and episesamin, it underscores the critical need for similar studies on this compound and its epimers. Such research is essential for understanding their potential therapeutic effects, safety profiles, and for the development of any future drug products containing these compounds. The methodologies and data presentation formats outlined in this guide can serve as a valuable resource for researchers and drug development professionals embarking on such investigations.

References

Assessing the Specificity and Off-Target Effects of (+)-Epieudesmin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Epieudesmin, a lignan found in various plant species, has garnered interest for its potential therapeutic properties. As with any bioactive compound under investigation, a thorough assessment of its target specificity and potential off-target effects is crucial for accurate interpretation of experimental results and for gauging its therapeutic window. This guide provides a comparative overview of the known biological activities of this compound and its closely related stereoisomer, eudesmin, alongside standardized protocols for evaluating molecular interactions and cellular effects.

Comparative Biological Activity

The following table summarizes available quantitative data on the neuroprotective effects of (+)-eudesmin, providing a baseline for comparison.

Table 1: Neuroprotective Effects of (+)-Eudesmin Against 6-Hydroxydopamine (6-OHDA)-Induced Cytotoxicity in SH-SY5Y Cells

TreatmentConcentration (µM)Cell Viability (% of Control)Lactate Dehydrogenase (LDH) Release (% of Control)
Control-100100
6-OHDA3555.2 ± 3.1185.4 ± 8.2
(+)-Eudesmin + 6-OHDA168.7 ± 4.5152.1 ± 7.9
(+)-Eudesmin + 6-OHDA1075.4 ± 5.2 135.6 ± 6.5
(+)-Eudesmin + 6-OHDA5082.1 ± 6.1 118.9 ± 5.8

*p < 0.05, **p < 0.01 compared to 6-OHDA alone. Data adapted from a study on the protective effects of (+)-eudesmin[4].

Potential Off-Target Considerations Based on Eudesmin and Other Lignans

While specific data for this compound is limited, research on eudesmin and other lignans suggests several potential areas for off-target investigation:

  • Anti-inflammatory Activity: Eudesmanolide and guaianolide sesquiterpenes, which share structural similarities with lignans, have demonstrated anti-inflammatory properties[5][6][7]. Eudesmin itself has been noted for its anti-inflammatory effects[8]. This suggests that this compound could interact with inflammatory pathways.

  • Anticancer Activity: Eudesmin has been investigated for its potential anticancer effects, particularly in lung cancer, where it may induce apoptosis through a mitochondria-mediated pathway[9][10]. The cytotoxic effects of various lignans against different cancer cell lines are an active area of research.

  • Neuroprotective Effects: Beyond the data presented for (+)-eudesmin, eudesmin has also been studied for its neuroprotective properties in models of Alzheimer's disease, suggesting potential interactions with pathways involved in neuronal survival[11][12][13][14].

Experimental Protocols

To facilitate further research and comparative studies, the following are detailed methodologies for key experiments to assess the specificity and off-target effects of this compound.

Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of protein kinases.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against a broad range of kinases.

Materials:

  • Recombinant human kinases

  • Appropriate peptide substrates for each kinase

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • Phosphocellulose filter plates or other appropriate separation method

  • Scintillation counter or luminescence reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a multi-well plate, add the kinase, peptide substrate, and either this compound, DMSO (vehicle control), or the positive control inhibitor.

  • Initiate the kinase reaction by adding ATP (and radiolabeled ATP if applicable).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto the filter plate).

  • Separate the phosphorylated substrate from the unreacted ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter or luminescence reader.

  • Calculate the percentage of kinase inhibition for each concentration of this compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Competitive Radioligand Binding Assay

This protocol describes a method to evaluate the binding affinity of this compound to a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a panel of G protein-coupled receptors (GPCRs), ion channels, and transporters.

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand specific for the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • This compound stock solution (in DMSO)

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

  • Glass fiber filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a multi-well plate, combine the cell membranes, radiolabeled ligand, and either this compound, DMSO (vehicle control), or the non-specific binding control.

  • Incubate the plate at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of this compound.

  • Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Signaling Pathways and Workflows

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Kinase Inhibition Assay Workflow Compound Prep Compound Prep Assay Plate Assay Plate Compound Prep->Assay Plate Serial Dilutions Incubation Incubation Assay Plate->Incubation Add Kinase, Substrate, ATP Detection Detection Incubation->Detection Stop Reaction Data Analysis Data Analysis Detection->Data Analysis Quantify Signal

Caption: General workflow for a kinase inhibition assay.

G cluster_1 Potential Neuroprotective Signaling Pathway Oxidative_Stress Oxidative_Stress Neuronal_Survival Neuronal_Survival Oxidative_Stress->Neuronal_Survival Epieudesmin Epieudesmin Nrf2_Keap1 Nrf2-Keap1 Complex Epieudesmin->Nrf2_Keap1 Inhibits Keap1 binding? Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->Neuronal_Survival

Caption: A potential signaling pathway for the neuroprotective effects of this compound.

Conclusion

The comprehensive assessment of the specificity and off-target effects of this compound is an ongoing endeavor. While direct comparative data is currently sparse, the information available for its stereoisomer, eudesmin, and other related lignans provides a valuable framework for guiding future research. The experimental protocols and conceptual diagrams presented in this guide are intended to facilitate standardized and rigorous investigation into the pharmacological profile of this compound. Such studies are essential for elucidating its mechanism of action and for determining its potential as a therapeutic agent.

References

Replicating and Validating Published Research on (+)-Epieudesmin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available published research on (+)-Epieudesmin, a naturally occurring lignan. The objective is to offer a resource for researchers seeking to replicate or validate previous findings by presenting available data on its synthesis and biological activity. This document summarizes quantitative data, outlines experimental methodologies where available, and visualizes relevant pathways and workflows to facilitate a deeper understanding of the current state of research on this compound.

Summary of Quantitative Data

Published research on this compound has reported several biological activities, primarily focusing on its antifeedant and potential anti-inflammatory properties. However, a comprehensive set of quantitative data from multiple studies for direct comparison is limited. The available data is summarized below.

Biological ActivityTest Organism/Cell LineMetricResultReference
Antifeedant ActivityNot SpecifiedActivity MentionedActive[1]
Anti-inflammatory Activity (related compound)Murine Macrophage (RAW 264.7)IC50 (NO inhibition)17.9 μM (for epi-eudebeiolide C)[2]

Experimental Protocols

Detailed experimental protocols for the total synthesis of this compound are not explicitly detailed in the available literature. Research primarily focuses on its isolation from natural sources and the biological activities of related compounds.

General Protocol for Assessing Anti-inflammatory Activity (based on related compounds)

The following is a generalized protocol for evaluating the anti-inflammatory activity of a compound by measuring nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), based on methodologies reported for similar compounds[2].

  • Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay: To rule out cytotoxicity, cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours). Cell viability is then assessed using a standard method, such as the MTT assay.

  • Nitric Oxide Inhibition Assay:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then pre-treated with different concentrations of the test compound for 1 hour.

    • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.

Visualizations

To aid in the conceptualization of the experimental and logical frameworks, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay Measurement cluster_analysis Data Analysis A RAW 264.7 Cell Culture B Cell Seeding in 96-well Plates A->B C Pre-treatment with this compound B->C D Stimulation with LPS C->D E Nitrite Measurement (Griess Assay) D->E F Cell Viability Assay (MTT) D->F G Calculation of NO Inhibition E->G H Determination of IC50 G->H

Caption: Workflow for Anti-inflammatory Assay.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates p_IkappaB p-IκBα IkappaB->p_IkappaB NFkappaB NF-κB nucleus Nucleus NFkappaB->nucleus Translocates to p_IkappaB->NFkappaB Releases iNOS iNOS Gene Expression nucleus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Epieudesmin This compound (Hypothesized) Epieudesmin->IKK Inhibits (Hypothesized)

Caption: Hypothesized NF-κB Signaling Pathway Inhibition.

validation_logic cluster_published Published Research cluster_replication Replication Study cluster_comparison Comparative Analysis cluster_validation Validation Outcome P_Synth Reported Synthesis R_Synth Replicate Synthesis P_Synth->R_Synth P_Bio Reported Biological Activity R_Bio Replicate Biological Assay P_Bio->R_Bio C_Yield Compare Yield & Purity R_Synth->C_Yield C_Data Compare Spectroscopic Data R_Synth->C_Data C_Activity Compare Bioactivity Data R_Bio->C_Activity V_Confirm Findings Confirmed C_Yield->V_Confirm V_Discrepancy Discrepancies Identified C_Yield->V_Discrepancy C_Data->V_Confirm C_Data->V_Discrepancy C_Activity->V_Confirm C_Activity->V_Discrepancy

Caption: Logical Flow of a Validation Study.

References

A comparative study on the antioxidant potential of different furanolignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Furanolignan Antioxidant Activity with Supporting Experimental Data

Furanolignans, a significant class of lignans characterized by a furan ring, have garnered considerable attention within the scientific community for their diverse pharmacological activities, most notably their antioxidant potential. This guide provides a comparative study of the antioxidant capacity of various furanolignans, presenting quantitative data from established in vitro assays. The objective is to offer a clear, data-driven resource for researchers and professionals engaged in the discovery and development of novel antioxidant agents.

Comparative Antioxidant Activity of Furanolignans

The antioxidant potential of furanolignans can be attributed to their chemical structure, particularly the presence of phenolic hydroxyl groups and the overall molecular arrangement which facilitates the donation of hydrogen atoms or electrons to neutralize free radicals. The efficacy of this antioxidant action varies among different furanolignans. The following table summarizes the 50% inhibitory concentration (IC50) values of several furanolignans obtained from common in vitro antioxidant assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.

FuranolignanAntioxidant AssayIC50 Value (µM)Reference
(+)-SesaminDPPH>250[1]
SesamolinDPPH~83 µM (30% scavenging at 250 µg/mL)[1]
SesamolDPPH5.44 µg/mL (~39.4 µM)[1]
(-)-PiperitolDPPH49.5[2]
(+)-PinoresinolDPPH34.5[2]
AsarininDPPHStronger than Sesamin[2]
(-)-secoisolariciresinolDPPH14.141 µg/mL (~39 µM)[3]
(-)-secoisolariciresinolABTS12.252 µg/mL (~33.8 µM)[3]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. Sesamol, a degradation product of sesamolin, is included for comparative purposes due to its potent antioxidant activity.[1] Asarinin is a stereoisomer of sesamin.[2] Secoisolariciresinol is a lignan precursor and not strictly a furanolignan but is included for a broader context of lignan antioxidant activity.

Structure-Activity Relationship

The antioxidant capacity of furanolignans is intrinsically linked to their molecular structure. Key structural features that influence their radical scavenging activity include:

  • Presence of Phenolic Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic rings are crucial. For instance, sesamol, which possesses a free hydroxyl group, exhibits significantly higher antioxidant activity compared to sesamin and sesamolin, where the hydroxyl groups are involved in a methylenedioxy bridge.[1]

  • Stereochemistry: The spatial arrangement of the molecule can impact its ability to interact with free radicals. Asarinin, a stereoisomer of sesamin, has been reported to exhibit stronger antioxidant activity, suggesting that the stereochemistry at the furan ring junctions plays a role.[2]

  • Substitution on the Furan Ring: The nature and position of substituents on the furan ring can modulate the electron-donating capacity of the molecule, thereby affecting its antioxidant potential.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[4][5]

  • Sample Preparation: The furanolignan samples and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.[4]

  • Reaction Mixture: A defined volume of the sample solution is mixed with the DPPH working solution.[4][6]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[5][6]

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.[5][7]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization that is quantified spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and the mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[8][9]

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Sample Preparation: The furanolignan samples and a positive control are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.[9]

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6-10 minutes).[10]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[9]

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Signaling Pathway and Experimental Workflow

Nrf2 Signaling Pathway Activation by Lignans

Lignans, including furanolignans, have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds like lignans, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent synthesis of protective proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Lignans Furanolignans Lignans->Keap1 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1 Inhibition sMaf sMaf Nrf2_n->sMaf ARE ARE Nrf2_n->ARE Binding sMaf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Nrf2 signaling pathway activation by furanolignans.

General Experimental Workflow for Antioxidant Activity Screening

The process of evaluating the antioxidant potential of furanolignans typically follows a structured workflow, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Furanolignan Sample Preparation (Dilutions) Reaction Mixing of Sample and Reagent Sample_Prep->Reaction Reagent_Prep Assay Reagent Preparation (DPPH/ABTS) Reagent_Prep->Reaction Incubation Incubation (Dark, Room Temp) Reaction->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 Determination of IC50 Value Calculation->IC50

Caption: A typical experimental workflow for in vitro antioxidant assays.

References

Safety Operating Guide

Proper Disposal of (+)-Epieudesmin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat (+)-Epieudesmin as a hazardous chemical. Dispose of contents and container to an approved waste disposal plant.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

  • Engineering Controls: Ensure adequate ventilation, and have an accessible safety shower and eyewash station.[3]

  • Eye Protection: Wear safety goggles with side-shields.[3]

  • Hand Protection: Use protective gloves.[3]

  • Skin and Body Protection: Wear impervious clothing.[3]

  • Respiratory Protection: Use a suitable respirator.[3]

Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[1][3]

Quantitative Hazard Data for Similar Compounds

The following table summarizes the key hazard information for Eudesmin, a compound structurally related to this compound. This data should be considered as a proxy for assessing the potential hazards of this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, oral (Category 4)pictogramWarningH302: Harmful if swallowed[3]

Step-by-Step Disposal Protocol

The overriding principle for laboratory waste is to formulate a disposal plan before any experimental work begins.[4] All chemical waste must be managed in accordance with institutional, local, and national regulations.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated labware (e.g., pipette tips, vials), as hazardous chemical waste.

    • Segregate this compound waste from other waste streams to avoid incompatible mixtures.[5] Keep it separate from strong acids/alkalis and strong oxidizing/reducing agents.[3]

  • Waste Collection and Storage:

    • Collect solid this compound waste in a clearly labeled, leak-proof container.

    • For solutions of this compound, use a designated, sealed, and properly labeled waste container.[1]

    • The container must be labeled with the chemical name "this compound" and the appropriate hazard symbols.

    • Store the waste container in a designated satellite accumulation area, which should be a well-ventilated and cool place.[1]

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in regular trash.

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow your institution's specific procedures for hazardous waste pickup, which may involve completing a waste manifest form.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Eye Contact: Remove any contact lenses. Immediately flush eyes with large amounts of water for several minutes, separating eyelids with fingers to ensure adequate flushing. Promptly call a physician.[3]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[3]

  • Inhalation: Immediately relocate yourself or the affected person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3]

  • Ingestion: If swallowed, rinse your mouth. Do NOT induce vomiting.[1] Call a POISON CENTER or doctor if you feel unwell.[1][2]

For a spill, evacuate personnel to a safe area and ensure adequate ventilation. Use full personal protective equipment. Prevent further leakage or spillage if it is safe to do so. Absorb the spill with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and collect it into a suitable container for disposal.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_0 Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Experiment generates This compound waste assess Assess as Hazardous Chemical Waste start->assess segregate Segregate from other waste streams assess->segregate contain Collect in a labeled, sealed container segregate->contain label_node Label with 'Hazardous Waste', chemical name, and hazard symbols contain->label_node store Store in a designated Satellite Accumulation Area label_node->store contact_ehs Contact Institutional EHS for pickup store->contact_ehs dispose Dispose via approved hazardous waste vendor contact_ehs->dispose

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.